Technical Documentation Center

(5-methyl-1H-pyrazol-4-yl)methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (5-methyl-1H-pyrazol-4-yl)methanamine
  • CAS: 1007538-66-0

Core Science & Biosynthesis

Foundational

Thermodynamic Stability Profiling of (5-methyl-1H-pyrazol-4-yl)methanamine at Ambient Conditions

Executive Summary (5-methyl-1H-pyrazol-4-yl)methanamine is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug development. Understanding its thermodynamic stability at room tem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(5-methyl-1H-pyrazol-4-yl)methanamine is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug development. Understanding its thermodynamic stability at room temperature (298.15 K) is critical for predicting shelf-life, handling protocols, and downstream synthetic viability. This technical guide provides an in-depth analysis of the molecule's structural dynamics—specifically its annular prototropic tautomerism—and outlines self-validating experimental workflows to quantify its thermodynamic parameters in compliance with ICH Q1A(R2) guidelines[1].

Structural Dynamics & Annular Tautomerism

The thermodynamic baseline of (5-methyl-1H-pyrazol-4-yl)methanamine is governed by the intrinsic electronic properties of the N-unsubstituted pyrazole core. The molecule exhibits annular prototropic tautomerism, a process involving the continuous migration of a proton between the N1 and N2 atoms of the pyrazole ring[2].

At room temperature, this results in a dynamic equilibrium between two primary states:

  • (5-methyl-1H-pyrazol-4-yl)methanamine (Tautomer A)

  • (3-methyl-1H-pyrazol-4-yl)methanamine (Tautomer B)

The Gibbs free energy difference ( ΔG ) between these tautomers is remarkably small—typically calculated between 1.40 and 1.67 kcal/mol for related methylpyrazole derivatives[3]. Because this energy barrier is easily overcome at 298.15 K, both tautomers coexist. However, the exact tautomeric equilibrium constant ( KT​ ) is highly sensitive to the solvation environment. In non-hydrogen-bonding environments, the difference in dipole moments dictates stability, whereas in protic solvents, intermolecular hydrogen bonding facilitates solvent-assisted proton migration, significantly lowering the activation energy ( ΔG‡ ) from ~47.5 kcal/mol (intramolecular) to ~23.5 kcal/mol (intermolecular)[4].

G A (5-methyl-1H-pyrazol-4-yl)methanamine (Tautomer A) B (3-methyl-1H-pyrazol-4-yl)methanamine (Tautomer B) A->B Prototropic Shift (ΔG < 2 kcal/mol) C Oxidative Deamination (Aldehyde Derivative) A->C ROS / O2 (Slow at 25°C) D Carbamate Formation (CO2 Adduct) A->D Atmospheric CO2 B->C ROS / O2 (Slow at 25°C) B->D Atmospheric CO2

Fig 1. Tautomeric equilibrium and primary thermodynamic degradation pathways at room temperature.

Degradation Pathways & Regulatory Context

While the pyrazole ring provides a thermodynamically robust scaffold, the primary methanamine moiety (-CH₂NH₂) introduces specific vectors for chemical instability. To satisfy the regulatory requirements of the ICH Q1A(R2) guidelines for new drug substances[1], the following degradation pathways must be evaluated at standard room temperature conditions (25°C ± 2°C / 60% RH ± 5% RH):

  • Oxidative Deamination: The primary amine is susceptible to oxidation by reactive oxygen species (ROS) or trace transition metals, potentially degrading into an aldehyde derivative.

  • Carbamate Formation: Primary amines act as nucleophiles that can react with atmospheric carbon dioxide (CO₂) to form carbamate salts, altering the compound's solubility and thermal profile.

Experimental Methodologies (Self-Validating Protocols)

To accurately profile the thermodynamic stability of this compound, empirical testing must isolate the rapid tautomeric shifts from long-term degradation events. The following protocols are designed as self-validating systems.

Protocol A: Variable-Temperature NMR (VT-NMR) for Tautomeric Equilibrium

Causality: Standard analytical techniques (like HPLC or room-temperature NMR) fail to resolve pyrazole tautomers because the proton exchange rate exceeds the instrumental timescale, resulting in time-averaged signals[3]. VT-NMR deliberately lowers the thermal energy of the system to reach the "slow-exchange limit," allowing for the direct quantification of individual tautomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of (5-methyl-1H-pyrazol-4-yl)methanamine in 0.6 mL of strictly anhydrous THF-d8 or DMSO-d6. Causality: Trace water acts as a proton shuttle, artificially accelerating intermolecular exchange and obscuring the true thermodynamic equilibrium[5].

  • Instrument Calibration: Tune the NMR probe and calibrate the variable-temperature unit using a standard methanol temperature-calibration sample.

  • Spectral Acquisition: Acquire ¹H and ¹³C NMR spectra starting at 298.15 K. Decrement the temperature in 10 K intervals down to 200 K.

  • Decoalescence Monitoring: Observe the decoalescence of the pyrazole ring proton (C3/C5) and the methyl group signals.

  • Thermodynamic Calculation: At the slow-exchange limit (where signals are fully resolved), integrate the peaks to determine the molar ratio ( KT​ ). Calculate the Gibbs free energy using ΔG=−RTln(KT​) .

Protocol B: Isothermal Microcalorimetry (IMC) for Baseline Thermal Events

Causality: Traditional stability-indicating assays require months of storage to detect degradation at room temperature[1]. IMC is a non-destructive, real-time technique that measures the minute heat flow ( μ W) generated by chemical bond cleavage or phase transitions. A stable, near-zero baseline definitively proves thermodynamic stability without relying on chromatographic separation.

Step-by-Step Methodology:

  • Baseline Calibration: Calibrate the microcalorimeter using a Joule heating electrical pulse to ensure a baseline sensitivity of < 0.1 μ W.

  • Sample Loading: Load 100 mg of the compound into a glass ampoule. Seal under a controlled nitrogen atmosphere to establish a baseline, and a second ampoule under ambient air to test oxidative susceptibility.

  • Thermal Equilibration: Lower the ampoules into the calorimeter and hold at exactly 298.15 K for 24 hours. Causality: Physical friction from loading and ampoule insertion generates thermal artifacts. A 24-hour equilibration ensures that subsequent heat flow is strictly chemical in nature.

  • Data Acquisition: Record the heat flow rate ( dq/dt ) continuously for 7 to 14 days.

  • Predictive Modeling: Integrate the heat flow curve to determine the total enthalpy of degradation ( ΔHdeg​ ).

Workflow S1 Sample Prep (Anhydrous vs Humid) S2 Thermal Equilibration (25°C, 298.15K) S1->S2 S3 IMC Heat Flow Measurement (µW) S2->S3 S4 Kinetic & Thermodynamic Modeling S3->S4 S5 Shelf-Life Prediction (ICH Q1A) S4->S5

Fig 2. Self-validating isothermal microcalorimetry (IMC) workflow for real-time stability prediction.

Quantitative Data Summaries

The following table synthesizes representative thermodynamic parameters for the tautomerism and stability of methylpyrazole-methanamine derivatives at room temperature, aggregating computational Density Functional Theory (DFT) outputs and empirical benchmarks[3].

Thermodynamic ParameterValue / RangeMethodology / Source
ΔGtautomerism​ (298.15 K) 1.40 – 1.67 kcal/molDFT (B3LYP/6-311++G(d,p)) / VT-NMR
Equilibrium Constant ( KT​ ) ~3.87 (Solvent dependent)Arrhenius estimation / NMR Integration
Activation Energy ( ΔG‡ ) ~23.5 kcal/molComputational Modeling (Solvent-assisted)
Baseline Heat Flow ( dq/dt ) < 2.0 μ W/gIsothermal Microcalorimetry (IMC)
Long-Term Storage Temp 25°C ± 2°CICH Q1A(R2) Regulatory Standard

Conclusion

The thermodynamic stability of (5-methyl-1H-pyrazol-4-yl)methanamine at room temperature is a complex interplay between the rapid, low-energy annular tautomerism of its pyrazole core and the kinetic vulnerability of its primary amine group. While the molecule is generally stable under ambient conditions, rigorous profiling using VT-NMR and Isothermal Microcalorimetry is essential for mapping its exact thermodynamic landscape. By controlling solvent environments and isolating thermal events, researchers can establish self-validating stability profiles that ensure compliance with stringent pharmaceutical development guidelines.

References

  • ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 1

  • The tautomerism of 1,2,3‐triazole, 3(5)‐methylpyrazole and their cations. ResearchGate. 4

  • The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Freie Universität Berlin / RSC. 3

  • An In-depth Technical Guide to the Resonance Structures of 3-Amino-5-methylpyrazole. BenchChem. 2

  • Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. National Institutes of Health (NIH) / PMC.5

Sources

Exploratory

Pharmacokinetic Profiling of (5-methyl-1H-pyrazol-4-yl)methanamine Derivatives: A Comprehensive Guide to ADME Optimization and Bioanalytical Validation

Structural Pharmacokinetics: The Causality of the Scaffold The (5-methyl-1H-pyrazol-4-yl)methanamine motif is a highly privileged scaffold in modern medicinal chemistry, frequently deployed in the design of targeted ther...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Structural Pharmacokinetics: The Causality of the Scaffold

The (5-methyl-1H-pyrazol-4-yl)methanamine motif is a highly privileged scaffold in modern medicinal chemistry, frequently deployed in the design of targeted therapeutics, including Janus Kinase (JAK) inhibitors [1] and Epidermal Growth Factor Receptor (EGFR) modulators [2]. However, successfully transitioning this motif from an in vitro hit to an in vivo lead requires a rigorous understanding of its physicochemical properties and how they dictate Absorption, Distribution, Metabolism, and Excretion (ADME).

As a Senior Application Scientist, I approach this scaffold by first deconstructing its structural causality:

  • The Pyrazole Ring: Acts as a potent bioisostere for amides and aromatic rings, offering both hydrogen bond donor (NH) and acceptor (N) capabilities. This drives target affinity but also introduces liabilities for Phase II N-glucuronidation.

  • The Methanamine Appendage: The primary amine possesses a pKa of approximately 8.5–9.5. At physiological pH (7.4), it is predominantly protonated. This cationic state guarantees excellent aqueous solubility but can restrict passive membrane permeability and drive high tissue distribution (Vd) via binding to negatively charged cellular phospholipids.

  • The 5-Methyl Group: Positioned adjacent to the pyrazole NH, this group provides critical steric shielding that can improve target selectivity. However, allylic/benzylic-like methyl groups are notorious hotspots for Cytochrome P450 (CYP450) mediated oxidation.

To systematically evaluate these properties, we must deploy a self-validating pharmacokinetic (PK) profiling workflow.

PK_Workflow A Compound Synthesis: (5-methyl-1H-pyrazol-4-yl)methanamines B In Vitro ADME Profiling (Microsomes, Caco-2) A->B Screen C LC-MS/MS Method Development & FDA M10 Validation B->C Select Leads D In Vivo PK Studies (Rodent IV/PO dosing) C->D Validated Assay E PK Parameter Calculation (Clearance, Vd, t1/2, F%) D->E Plasma Conc. Time Course E->A Iterative Optimization

Workflow for the pharmacokinetic profiling and iterative optimization of pyrazole derivatives.

In Vitro ADME Profiling: Establishing Intrinsic Clearance

Before initiating resource-intensive in vivo studies, we must establish the intrinsic clearance ( CLint​ ) of the pyrazole derivative. Because the 5-methyl group is highly susceptible to Phase I metabolism, Liver Microsomal Stability is the critical path assay [4].

Protocol 1: Self-Validating Liver Microsomal Stability Assay

Rationale: We utilize subcellular liver fractions (microsomes) supplemented with NADPH to isolate CYP450-mediated Phase I metabolism. The protocol is designed as a self-validating system by incorporating specific controls that confirm enzymatic viability and rule out chemical instability.

Step-by-Step Methodology:

  • Preparation of Matrix: Thaw pooled human or rat liver microsomes on ice. Dilute in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ to a final protein concentration of 0.5 mg/mL. Causality: Keeping protein concentration low (0.5 mg/mL) minimizes non-specific binding, ensuring the calculated clearance reflects true enzymatic turnover.

  • Compound Spiking: Spike the (5-methyl-1H-pyrazol-4-yl)methanamine derivative to a final concentration of 1 µM. Causality: A 1 µM concentration ensures the reaction operates under first-order kinetics (where [S]≪Km​ ), which is mathematically required to calculate CLint​ .

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing a Stable-Isotope Labeled (SIL) internal standard. Causality: Cold organic solvent instantly denatures CYP enzymes, halting metabolism precisely at the target timepoint.

  • Self-Validation Controls:

    • Minus-NADPH Control: Run a parallel incubation without NADPH. If the compound depletes here, it indicates chemical instability or non-CYP degradation, invalidating the CYP clearance assumption.

    • Positive Controls: Run Verapamil (rapid clearance) and Warfarin (slow clearance) to validate the metabolic competence of the microsome batch.

  • Analysis: Centrifuge at 14,000 x g for 10 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Metabolic Biotransformation Pathways

Understanding how the molecule degrades is just as important as knowing how fast it degrades. For this specific scaffold, three primary biotransformation pathways dictate its pharmacokinetic fate.

Metabolic_Pathways Parent (5-methyl-1H-pyrazol-4-yl)methanamine Parent Scaffold CYP CYP450 Oxidation Parent->CYP UGT UGT Glucuronidation Parent->UGT MAO Monoamine Oxidase Parent->MAO Met1 5-Hydroxymethyl Metabolite CYP->Met1 Met2 Pyrazole N-Glucuronide UGT->Met2 Met3 Deaminated Pyrazole MAO->Met3

Primary metabolic biotransformation pathways for (5-methyl-1H-pyrazol-4-yl)methanamine scaffolds.

In Vivo Pharmacokinetics & FDA-Compliant Bioanalysis

Once in vitro stability is confirmed, the compound advances to in vivo rodent PK studies (typically Sprague-Dawley rats or C57BL/6 mice). The quantification of the drug in plasma must be supported by a robust bioanalytical method. According to the FDA M10 Guidance for Industry [3], the LC-MS/MS method must be rigorously validated to ensure data integrity.

Protocol 2: LC-MS/MS Bioanalysis and Rodent PK Study

Rationale: The highly polar nature of the methanamine group requires specialized chromatography. Standard C18 columns often result in the compound eluting in the void volume, leading to severe ion suppression from endogenous plasma salts.

Step-by-Step Methodology:

  • Dosing & Sampling: Administer the compound intravenously (IV, e.g., 1 mg/kg) and orally (PO, e.g., 10 mg/kg). Collect blood via the jugular vein into K2​EDTA tubes at predefined intervals (0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). Centrifuge to harvest plasma.

  • Sample Extraction: Aliquot 50 µL of plasma. Add 150 µL of cold acetonitrile containing the internal standard. Vortex for 2 minutes, then centrifuge at 15,000 rpm for 10 minutes.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a Polar-Embedded C18 or HILIC (Hydrophilic Interaction Liquid Chromatography) column. Causality: HILIC retains highly polar, protonated amines effectively, separating the analyte from the ion-suppressing solvent front.

  • Mass Spectrometry (ESI+): Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition (e.g., [M+H]+→ specific fragment).

Quantitative Data Summaries

To benchmark your novel derivatives, compare your results against the typical pharmacokinetic parameters observed for this class of compounds, and ensure your analytical method meets regulatory standards.

Table 1: Representative PK Parameters for Pyrazole-Methanamine Scaffolds

ParameterUnitsTypical RangeMechanistic Driver
Clearance (IV) mL/min/kg15 – 45Driven by CYP450 oxidation of the 5-methyl group and hepatic blood flow.
Volume of Distribution ( Vss​ ) L/kg2.5 – 8.0High Vd is caused by the basic methanamine binding to tissue phospholipids.
Half-Life ( t1/2​ ) Hours1.0 – 4.0A function of both Clearance and Vd ( t1/2​=0.693×Vss​/CL ).
Oral Bioavailability (F) %10 – 60%Limited by first-pass hepatic metabolism and potentially poor passive permeability.

Table 2: FDA M10 Bioanalytical Validation Acceptance Criteria [3]

Validation ParameterFDA M10 CriterionScientific Rationale
Calibration Curve R2≥0.99 ; ±15% of nominal (±20% at LLOQ)Ensures linear, accurate quantification across the expected physiological concentration range.
Accuracy & Precision (QCs) Mean bias ±15% ; CV ≤15% Validates that the extraction and LC-MS/MS method is reproducible day-to-day.
Matrix Effect IS-normalized Matrix Factor CV ≤15% Proves that endogenous plasma lipids/salts do not selectively suppress the analyte signal.
Benchtop Stability Stable at room temp for expected processing timeEnsures the compound does not degrade chemically during the protein precipitation steps.

Structural Optimization Strategies

If your (5-methyl-1H-pyrazol-4-yl)methanamine derivative exhibits poor PK properties (e.g., rapid clearance or low bioavailability), the data generated from the workflows above dictates the medicinal chemistry strategy:

  • Blocking CYP Oxidation: If the microsomal assay reveals rapid degradation to the 5-hydroxymethyl metabolite, consider bioisosteric replacement. Replacing the 5-methyl group with a trifluoromethyl ( −CF3​ ) or a cyclopropyl group introduces steric and electronic hindrance, shutting down the CYP metabolic liability while maintaining the required spatial geometry [1].

  • Modulating pKa for Permeability: If oral bioavailability is low due to poor permeability (driven by the highly basic primary amine), converting the methanamine to a secondary amine or incorporating it into a constrained ring system (e.g., a pyrrolidine or piperidine) can lower the pKa, reducing the degree of protonation in the gut and enhancing passive transcellular absorption.

By adhering to these rigorous, self-validating protocols and understanding the physicochemical causality of the scaffold, drug development professionals can efficiently optimize pyrazole derivatives into viable clinical candidates.

References

  • Title: Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1 Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: 2D and 3D-QSAR Modeling of 1H‑Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling Source: Chemistry Africa (Springer) URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Predicted Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds Source: ResearchGate URL: [Link]

Foundational

The Architectural Blueprint of Specificity: A Technical Guide to the Mechanism of Action of (5-methyl-1H-pyrazol-4-yl)methanamine-based Kinase Inhibitors

For: Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically successful prote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the backbone of numerous clinically successful protein kinase inhibitors.[1][2] This guide delves into the specific molecular mechanisms underpinning the inhibitory activity of a key subclass: (5-methyl-1H-pyrazol-4-yl)methanamine-based compounds. We will dissect the critical interactions between this scaffold and the kinase ATP-binding pocket, explore the structure-activity relationships that govern potency and selectivity, and provide a comprehensive overview of the experimental methodologies used to validate these mechanisms. This document is intended to serve as a technical resource for researchers engaged in the discovery and development of next-generation kinase inhibitors, offering both foundational knowledge and actionable protocols.

The Kinase Superfamily: Master Regulators of Cellular Communication

Protein kinases are a large and diverse family of enzymes that play a central role in virtually all cellular processes, including growth, differentiation, metabolism, and apoptosis.[3][4] They function by catalyzing the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins.[4] This phosphorylation event acts as a molecular switch, altering the conformation and activity of the target protein and propagating signals through intricate intracellular networks.[5][6]

Given their central role in cellular signaling, it is not surprising that aberrant kinase activity is a hallmark of many diseases, most notably cancer.[4][5] The overexpression or mutation of protein kinases can lead to uncontrolled cell proliferation and survival, making them prime targets for therapeutic intervention.[7] Small molecule kinase inhibitors have revolutionized the treatment of many cancers by specifically targeting these dysregulated enzymes.[7]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates ADP ADP Kinase1->ADP Substrate Substrate Protein Kinase2->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Gene Expression TF->Gene Regulates Cellular_Response Cell Proliferation, Survival, etc. Gene->Cellular_Response Leads to Ligand Growth Factor Ligand->Receptor Binds Inhibitor (5-methyl-1H-pyrazol-4-yl)methanamine Inhibitor Inhibitor->Kinase1 Inhibits ATP ATP ATP->Kinase1

Caption: A generalized kinase signaling pathway and the point of intervention for ATP-competitive inhibitors.

The Art of Inhibition: Classifying Kinase Inhibitors

Small molecule kinase inhibitors are broadly classified based on their binding mode to the target kinase.[8][9][10][11][12][13] Understanding these classifications is crucial for interpreting structure-activity relationships and designing inhibitors with desired selectivity profiles.

  • Type I Inhibitors: These inhibitors bind to the active conformation of the kinase in the ATP-binding pocket.[8][11] They are competitive with ATP and typically form hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-terminal lobes.[8]

  • Type II Inhibitors: In contrast, Type II inhibitors bind to the inactive conformation of the kinase.[8][11] They also occupy the ATP-binding site but extend into an adjacent hydrophobic pocket that is only accessible in the inactive state.[10] This often leads to improved selectivity.

  • Allosteric Inhibitors (Type III and IV): These inhibitors bind to sites on the kinase that are distinct from the ATP-binding pocket.[9][10][11] By binding to these allosteric sites, they induce conformational changes that prevent the kinase from adopting its active state.

  • Covalent Inhibitors (Type VI): These inhibitors form a covalent bond with a reactive residue, typically a cysteine, in or near the ATP-binding site.[8] This leads to irreversible inhibition of the kinase.

The (5-methyl-1H-pyrazol-4-yl)methanamine scaffold is most commonly associated with Type I and Type II inhibitors , leveraging its unique structural features to effectively compete with ATP.

The (5-methyl-1H-pyrazol-4-yl)methanamine Scaffold: A Privileged Motif

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. Its prevalence in FDA-approved kinase inhibitors such as Crizotinib, Ruxolitinib, and Erdafitinib underscores its importance as a "privileged scaffold".[1][2][14] The (5-methyl-1H-pyrazol-4-yl)methanamine moiety offers a specific arrangement of functional groups that are exquisitely suited for interaction with the kinase ATP-binding pocket.

Key Interactions and Mechanistic Insights:

The inhibitory mechanism of this scaffold is primarily driven by its ability to mimic the adenine moiety of ATP and establish key interactions with conserved residues in the kinase active site.

  • Hinge Binding: The pyrazole ring itself is a critical hinge-binding motif. One of the nitrogen atoms of the pyrazole typically forms a crucial hydrogen bond with the backbone amide of a conserved residue in the hinge region (e.g., Met in many kinases). This interaction anchors the inhibitor in the ATP-binding pocket.

  • Hydrophobic Interactions: The 5-methyl group provides a key hydrophobic interaction, often occupying a small hydrophobic pocket within the active site. This seemingly minor addition can significantly enhance binding affinity and contribute to selectivity.

  • The Role of the 4-Methanamine Linker: The methanamine group at the 4-position acts as a versatile linker, allowing for the attachment of various substituents that can be tailored to target specific kinases. The amine group itself can also participate in hydrogen bonding interactions with the kinase. The flexibility of this linker allows the appended chemical groups to access different regions of the ATP binding site, influencing the inhibitor's classification as Type I or Type II and its overall selectivity profile.

Inhibitor_Binding cluster_kinase Kinase ATP-Binding Pocket Inhibitor (5-methyl-1H-pyrazol-4-yl)methanamine Pyrazole Ring 5-Methyl Group 4-Methanamine Linker Hinge Hinge Region (e.g., Met) Inhibitor:p->Hinge Hydrogen Bond HydrophobicPocket Hydrophobic Pocket Inhibitor:m->HydrophobicPocket Hydrophobic Interaction SolventChannel Solvent Channel Inhibitor:a->SolventChannel Vector for Substituents (Selectivity)

Caption: Key interactions of the (5-methyl-1H-pyrazol-4-yl)methanamine scaffold within the kinase ATP-binding pocket.

Experimental Validation of the Mechanism of Action

A multi-faceted experimental approach is required to fully elucidate and validate the mechanism of action of these inhibitors.

In Vitro Kinase Inhibition Assays

These assays are the primary method for determining the potency of a kinase inhibitor. The goal is to measure the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50% (the IC50 value).

Table 1: Representative In Vitro Kinase Inhibition Data

Target Kinase(5-methyl-1H-pyrazol-4-yl)methanamine-based InhibitorIC50 (nM)
c-MetCompound X15
ALKCompound Y8
JAK2Ruxolitinib3.3
p38 MAPKCompound Z25

Note: Data is illustrative and based on typical potencies for this class of inhibitors.

Experimental Protocol: Luminescent Kinase Assay (e.g., ADP-Glo™)

This is a common, non-radioactive method for measuring kinase activity.[15][16]

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor in 100% DMSO.

    • Perform serial dilutions of the inhibitor to create a concentration gradient.

    • Prepare a reaction buffer containing the purified kinase and its specific substrate peptide.

  • Kinase Reaction:

    • In a 96- or 384-well plate, add the diluted inhibitor.

    • Add the kinase/substrate mixture to each well.

    • Initiate the reaction by adding ATP.

    • Incubate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent, which also depletes the remaining ATP.

    • Add Kinase Detection Reagent to convert the newly formed ADP back to ATP, which is then used by a luciferase to generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the percentage of kinase inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare Inhibitor Dilutions Start->Prep_Inhibitor Prep_Kinase Prepare Kinase/Substrate Mix Prep_Inhibitor->Prep_Kinase Add_ATP Initiate Reaction with ATP Prep_Kinase->Add_ATP Incubate Incubate (e.g., 60 min at 30°C) Add_ATP->Incubate Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate->Stop_Reaction Generate_Signal Generate Luminescent Signal (Kinase Detection Reagent) Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro luminescent kinase inhibition assay.

Cellular Assays: Target Engagement and Downstream Effects

While in vitro assays determine direct enzyme inhibition, cellular assays are crucial to confirm that the inhibitor can enter cells, engage its target, and produce the desired biological effect.

Experimental Protocol: Western Blotting for Phosphoprotein Levels

This technique is used to measure the phosphorylation state of the target kinase or its downstream substrates, providing evidence of target engagement in a cellular context.[17][18][19][20]

  • Cell Treatment:

    • Culture cells that express the target kinase.

    • Treat the cells with varying concentrations of the inhibitor for a specific duration.

    • Include appropriate positive and negative controls (e.g., untreated cells, cells treated with a known activator).

  • Cell Lysis and Protein Quantification:

    • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

    • Quantify the total protein concentration in each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Signal Detection and Analysis:

    • Add a chemiluminescent substrate and detect the signal using an imager.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein.

    • Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

Structural Biology: Visualizing the Interaction

X-ray crystallography provides the most definitive evidence for the binding mode of an inhibitor.[21][22][23][24][25] By co-crystallizing the inhibitor with the target kinase, a high-resolution 3D structure of the complex can be obtained. This allows for the precise visualization of all the interactions—hydrogen bonds, hydrophobic contacts, and the overall conformation of the inhibitor and the kinase. This structural information is invaluable for understanding the basis of potency and selectivity and for guiding further drug design efforts.

Conclusion and Future Perspectives

The (5-methyl-1H-pyrazol-4-yl)methanamine scaffold represents a highly successful and versatile platform for the design of potent and selective kinase inhibitors. Its mechanism of action is rooted in its ability to form key hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of a wide range of kinases. A thorough understanding of this mechanism, validated through a combination of in vitro, cellular, and structural studies, is essential for the rational design of next-generation therapeutics. Future efforts will likely focus on further optimizing the substituents on the methanamine linker to achieve even greater selectivity and to overcome mechanisms of acquired resistance.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

  • Regulation of Cellular Signaling by Protein Kinases. (2023). Longdom Publishing. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Protein Kinases Overview: Definition, Types, Function, Activation Mechanism, etc. Cusabio. [Link]

  • Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). ResearchGate. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf - NIH. [Link]

  • Inhibitors of Protein Kinase Signaling Pathways. (2004). American Heart Association Journals. [Link]

  • Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. (2016). PubMed. [Link]

  • CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors. Books. [Link]

  • Allosteric small-molecule kinase inhibitors. DTU Inside. [Link]

  • Role of Protein Kinases in Cellular Signaling. (2024). IntechOpen. [Link]

  • General Mechanisms of Action of Tyrosine Kinase Inhibitors. Small... ResearchGate. [Link]

  • X-ray crystallographic analyses of 14 IPMK inhibitor complexes. (2024). bioRxiv. [Link]

  • X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. ACS Publications. [Link]

  • Biophysical and X-ray Crystallographic Analysis of Mps1 Kinase Inhibitor Complexes. ACS Publications. [Link]

  • Kinase Inhibitor Types Predicted with Machine-Learning. (2019). Drug Hunter. [Link]

  • Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. (2004). PubMed. [Link]

  • Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. (2004). Bentham Science Publishers. [Link]

  • Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. (2021). MDPI. [Link]

  • Mechanisms of small molecule inhibitors for tumor treatment. Most of... ResearchGate. [Link]

  • Abstract A008: An in vivo screening platform based on Ba/F3 kinase-engineered cell lines for discovering next-generation kinase inhibitors. (2023). AACR Journals. [Link]

  • In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. (2022). MDPI. [Link]

  • Evolution of Small Molecule Kinase Drugs. PMC. [Link]

  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023). YouTube. [Link]

  • Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line–Derived Human Colorectal Cancer Xenograft Models. AACR Journals. [Link]

  • In Vivo Imaging Xenograft Models for the Evaluation of Anti-Brain Tumor Efficacy of Targeted Drugs. (2017). PubMed. [Link]

  • Evolution of Small Molecule Kinase Drugs. (2021). ACS Medicinal Chemistry Letters. [Link]

  • In vitro kinase assay. (2024). Protocols.io. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of (5-methyl-1H-pyrazol-4-yl)methanamine: A Detailed Protocol for Researchers

Introduction (5-methyl-1H-pyrazol-4-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore found in a wide array of therapeutic ag...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(5-methyl-1H-pyrazol-4-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a key pharmacophore found in a wide array of therapeutic agents, exhibiting diverse biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] This document provides a comprehensive, step-by-step protocol for the synthesis of (5-methyl-1H-pyrazol-4-yl)methanamine, designed for researchers and professionals in the field of drug development. The described two-step synthesis is robust, employing well-established chemical transformations that are amenable to laboratory-scale production.

The synthetic strategy commences with the formylation of 3-methyl-1H-pyrazole via the Vilsmeier-Haack reaction to yield the key intermediate, 5-methyl-1H-pyrazole-4-carbaldehyde. This is followed by a reductive amination of the aldehyde to afford the target primary amine. This guide emphasizes not only the procedural details but also the underlying chemical principles, safety considerations, and methods for characterization of the synthesized compounds.

Synthetic Strategy Overview

The synthesis of (5-methyl-1H-pyrazol-4-yl)methanamine is accomplished through a two-step process as illustrated below. The initial step involves the regioselective formylation of 3-methyl-1H-pyrazole at the C4 position, followed by the conversion of the resulting aldehyde to a primary amine.

Synthesis_Workflow Start 3-methyl-1H-pyrazole Intermediate 5-methyl-1H-pyrazole-4-carbaldehyde Start->Intermediate Step 1: Vilsmeier-Haack Formylation (POCl₃, DMF) FinalProduct (5-methyl-1H-pyrazol-4-yl)methanamine Intermediate->FinalProduct Step 2: Reductive Amination (NH₄OAc, NaBH₄)

Caption: Overall synthetic workflow for (5-methyl-1H-pyrazol-4-yl)methanamine.

PART 1: Synthesis of 5-methyl-1H-pyrazole-4-carbaldehyde

This initial stage focuses on the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich heterocyclic compounds. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) and acts as the electrophile in this reaction.[2]

Materials and Reagents
Reagent/MaterialGradeSupplier
3-methyl-1H-pyrazole98%Commercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially Available
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated sodium bicarbonate (NaHCO₃) solutionLaboratory GradePrepared in-house
Anhydrous magnesium sulfate (MgSO₄)Laboratory GradeCommercially Available
Ethyl acetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Equipment
  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen inlet/outlet

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. [2][3] This reagent must be handled in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • The Vilsmeier-Haack reaction is exothermic.[2] Proper temperature control is crucial, especially during the addition of POCl₃.

  • The work-up procedure involves quenching the reaction with ice, which is a highly exothermic process and should be performed slowly and carefully.[2]

Step-by-Step Protocol
  • Vilsmeier Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of the Vilsmeier reagent, a pale-yellow solid, should be observed.

  • Formylation Reaction:

    • Dissolve 3-methyl-1H-pyrazole (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

    • Add the 3-methyl-1H-pyrazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 3-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water.[2]

    • Neutralize the acidic solution by the slow and portion-wise addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 5-methyl-1H-pyrazole-4-carbaldehyde as a solid.

Characterization of 5-methyl-1H-pyrazole-4-carbaldehyde
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.96 (s, 1H, -CHO), 7.05-7.53 (m, pyrazole-H), 2.49 (s, 3H, -CH₃).[3]

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 186.2, 151.2, 138.3, 138.1, 123.1, 13.8.[3]

PART 2: Synthesis of (5-methyl-1H-pyrazol-4-yl)methanamine

The second part of the synthesis involves the reductive amination of 5-methyl-1H-pyrazole-4-carbaldehyde. This one-pot reaction utilizes ammonium acetate as the source of the amine and sodium borohydride (NaBH₄) as the reducing agent. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.[4][5]

Materials and Reagents
Reagent/MaterialGradeSupplier
5-methyl-1H-pyrazole-4-carbaldehydeAs synthesized in Part 1-
Ammonium acetate (NH₄OAc)≥98%Commercially Available
Sodium borohydride (NaBH₄)≥98%Commercially Available
Methanol (MeOH)Anhydrous, ≥99.8%Commercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Saturated sodium bicarbonate (NaHCO₃) solutionLaboratory GradePrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Laboratory GradeCommercially Available
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

  • Rotary evaporator

Safety Precautions
  • Sodium borohydride (NaBH₄) is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated area and avoid contact with water or acids during storage and handling.

  • The reaction should be quenched carefully to control the evolution of hydrogen gas.

Step-by-Step Protocol
  • Reaction Setup:

    • In a round-bottom flask, dissolve 5-methyl-1H-pyrazole-4-carbaldehyde (1.0 equivalent) in anhydrous methanol.

    • Add ammonium acetate (10.0 equivalents) to the solution and stir at room temperature for 1 hour to facilitate imine formation.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution. Be cautious of gas evolution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction by TLC until the intermediate imine is consumed.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with dichloromethane (3 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (5-methyl-1H-pyrazol-4-yl)methanamine.

    • If necessary, the product can be further purified by column chromatography on silica gel.

Product Characterization

The final product, (5-methyl-1H-pyrazol-4-yl)methanamine, should be characterized to confirm its identity and purity.

Expected Spectroscopic Data
  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • ¹H NMR (CDCl₃, Estimated): The following are estimated chemical shifts based on similar structures.

    • δ ~7.4 (s, 1H, pyrazole C3-H)

    • δ ~3.8 (s, 2H, -CH₂-NH₂)

    • δ ~2.3 (s, 3H, -CH₃)

    • δ ~1.5-2.0 (br s, 2H, -NH₂)

  • ¹³C NMR (CDCl₃, Estimated):

    • δ ~148 (pyrazole C5)

    • δ ~138 (pyrazole C3)

    • δ ~114 (pyrazole C4)

    • δ ~40 ( -CH₂-NH₂)

    • δ ~12 (-CH₃)

Note: Actual chemical shifts may vary depending on the solvent and concentration.

Conclusion

This application note provides a detailed and reliable two-step protocol for the synthesis of (5-methyl-1H-pyrazol-4-yl)methanamine. By following the outlined procedures and adhering to the safety precautions, researchers can effectively synthesize this valuable building block for applications in drug discovery and development. The provided characterization data will aid in the verification of the final product.

References

  • SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. [Link]

  • Popov, A. V., et al. (2019). Synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes by formylation of the corresponding 5-chloro-1H-pyrazoles under Vilsmeier-Haack conditions. Arkivoc, 2019(5), 133-143.
  • El-Mekabaty, A., et al. (2020). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 10(63), 38205-38229.
  • Bon, R. S., et al. (2026).
  • Koca, M., et al. (2022). Investigation of Optical Properties of a Novel Pyrazole Containing Polymer Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) Thin Film. Russian Journal of Physical Chemistry A, 96(13), 2967-2973.
  • The Royal Society of Chemistry. (2017).
  • Bevan, D. E., et al. (n.d.). Selection, Preparation, and Evaluation of Small-Molecule Inhibitors of Toll-Like Receptor 4. AWS.

Sources

Application

Application Note: (5-Methyl-1H-pyrazol-4-yl)methanamine as a Strategic Building Block in Targeted Drug Discovery

Executive Summary In contemporary medicinal chemistry, the selection of optimal building blocks is critical for navigating the delicate balance between target affinity, metabolic stability, and physicochemical properties...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the selection of optimal building blocks is critical for navigating the delicate balance between target affinity, metabolic stability, and physicochemical properties. (5-methyl-1H-pyrazol-4-yl)methanamine (and its N-alkylated variants) has emerged as a highly versatile pharmacophore. Widely utilized in the synthesis of kinase inhibitors, phosphodiesterase (PDE) modulators, and poly(ADP-ribose) polymerase (PARP) inhibitors, this primary amine offers unique geometric and electronic characteristics. This application note synthesizes field-proven insights, mechanistic rationales, and validated protocols for integrating this building block into small-molecule drug discovery pipelines.

Pharmacophore Rationale & Mechanistic Insights

As a Senior Application Scientist, it is essential to look beyond the basic structure of a reagent and understand why it drives efficacy in lead optimization. The utility of (5-methyl-1H-pyrazol-4-yl)methanamine is grounded in three mechanistic pillars:

  • Kinase Hinge-Binding & Non-Polar Access: The pyrazole moiety is a privileged scaffold in kinase drug discovery due to its ability to act simultaneously as a hydrogen bond donor and acceptor. In the development of PI3Kγ inhibitors, the (1H-pyrazol-4-yl)methanamine core allows the molecule to align perfectly within the enzyme's active site, ensuring access to the non-polar space surrounded by isoleucine residues (Ile963, Ile879) while interacting with the backbone CONH of Lys802 and Val803[1].

  • Bioisosteric Replacement: The pyrazole ring frequently serves as a bioisostere for carboxylic acids and other polar groups. In the optimization of human galactokinase (GALK1) inhibitors for classic galactosemia, replacing a carboxylate functionality with a 3-methyl-pyrazole derivative maintained equipotent enzyme inhibition while vastly improving the molecule's cell permeability and pharmacokinetic profile[2][3].

  • Conformational Flexibility via the Methanamine Linker: The single carbon spacer (methanamine) provides a critical degree of rotational freedom. In the design of highly selective PARP14 inhibitors for atopic dermatitis, this flexibility allows the pyrazole to navigate the MAR/PAR difference region, engaging in essential van der Waals interactions within deep hydrophobic pockets that confer selectivity over other PARP isoforms[4].

Landscape of Medicinal Chemistry Applications

The quantitative impact of integrating the (5-methyl-1H-pyrazol-4-yl)methanamine building block across various therapeutic areas is summarized in the table below.

Target EnzymeDisease IndicationLead Compound EfficacyMechanistic Role of the Building BlockRef.
PI3Kγ Psoriasis / DermatitisIC₅₀ ~ 73% InhibitionPharmacophore accessing non-polar space and backbone CONH.[1]
GALK1 Classic GalactosemiaIC₅₀ = 110 nMCarboxylate bioisostere; provides favorable H-bonding network.[3]
PARP14 Atopic DermatitisIC₅₀ = 2.21 nMReplaces thioether; binds hydrophobic D-loop region for selectivity.[4]
PDE10A SchizophreniaHighly Potent (MK-8189)Amine linker facilitates SNAr to pyrimidine; pyrazole drives selectivity.[5][6]

Target Pathway Visualization

To understand the therapeutic impact of these inhibitors, we must visualize the biochemical cascades they interrupt. Below is the signaling pathway for PI3Kγ, demonstrating where pyrazole-methanamine derivatives exert their inhibitory effect.

G A Extracellular Signal (GPCR Activation) B PI3Kγ Activation A->B Stimulates C PIP2 to PIP3 Conversion B->C Catalyzes D Akt Phosphorylation C->D Recruits/Activates E Inflammatory Response (Psoriasis/Dermatitis) D->E Cell Signaling F (5-methyl-1H-pyrazol-4-yl) methanamine Derivatives F->B Inhibits (IC50 < 100nM)

Fig 1. Mechanism of action of pyrazole-methanamine derivatives in the PI3Kγ inflammatory pathway.

Validated Experimental Protocols

The following protocols represent self-validating, field-tested methodologies for incorporating (5-methyl-1H-pyrazol-4-yl)methanamine into complex scaffolds.

Protocol A: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Application: Synthesis of PDE10A and Kinase Inhibitors[5][6].

Scientific Rationale: Coupling a primary amine to an electron-deficient, sterically hindered heterocyclic core (e.g., a substituted pyrimidine or pyridine) often suffers from low yields under standard thermal conditions. Utilizing microwave irradiation rapidly overcomes the high activation energy barrier. Dimethyl sulfoxide (DMSO) is selected as the solvent because its polar aprotic nature stabilizes the transition state by solvating cations while leaving the nucleophilic methanamine unsolvated and highly reactive.

Step-by-Step Workflow:

  • Reagent Preparation: To a 2 mL microwave-safe vial, add the aryl halide core (e.g., 0.15 mmol) and (5-methyl-1H-pyrazol-4-yl)methanamine (1.5 mmol, 10 eq. excess to drive the reaction and prevent dimerization).

  • Base & Solvent Addition: Add triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (0.29 mmol, ~2 eq.) to act as an acid scavenger. Suspend the mixture in anhydrous DMSO (0.45 mL).

  • Microwave Irradiation: Seal the vial and heat under microwave irradiation at 200 °C for 20 minutes. Caution: Ensure the microwave reactor pressure limits are set appropriately for DMSO.

  • Reaction Monitoring (Self-Validation): Cool the reaction to room temperature. Extract a 1 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS. The disappearance of the aryl halide starting material and the emergence of the desired [M+H]⁺ mass confirms successful coupling.

  • Workup & Purification: Concentrate the mixture under a stream of N₂ gas overnight to remove volatile organics. Purify the crude residue via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA) to isolate the pure product[6].

Protocol B: Amide Bond Formation via HATU Activation

Application: Synthesis of GALK1 and PARP14 Inhibitors[2][4].

Scientific Rationale: When coupling the methanamine building block to a carboxylic acid derivative, HATU is the preferred coupling reagent. HATU generates a highly reactive 7-aza-OBt ester intermediate, which accelerates the amidation process and minimizes epimerization. DIPEA is utilized as a non-nucleophilic base to deprotonate the carboxylic acid without competing with the primary amine for the activated ester.

Step-by-Step Workflow:

  • Activation: Dissolve the target carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M concentration) under an inert argon atmosphere. Add HATU (1.2 eq.) and DIPEA (3.0 eq.). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add (5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride (1.1 eq.). Note: The excess DIPEA present in the solution will liberate the free base of the amine in situ.

  • Coupling: Stir the reaction mixture at room temperature for 2–4 hours.

  • Reaction Monitoring (Self-Validation): Perform TLC (typically 5-10% MeOH in DCM). The reaction is complete when the UV-active carboxylic acid spot is fully consumed and a new, more polar spot (the amide) appears.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography to yield the final amide[4].

Synthetic Workflow Visualization

Workflow Step1 1. Reagent Preparation Equip microwave vial with Aryl Halide & Pyrazole Amine Step2 2. Base & Solvent Addition Add TEA/DIPEA and DMSO (Polar aprotic facilitates SNAr) Step1->Step2 Step3 3. Microwave Irradiation 200 °C for 20 mins (Overcomes activation energy) Step2->Step3 Step4 4. Reaction Monitoring LC-MS / TLC check (Validate mass[M+H]+) Step3->Step4 Step5 5. Workup & Purification Precipitation or Prep-HPLC (Isolate pure product) Step4->Step5

Fig 2. Optimized microwave-assisted SNAr workflow for pyrazol-4-yl methanamine coupling.

Sources

Method

Precision Palladium-Catalyzed Buchwald-Hartwig Amination of (5-Methyl-1H-pyrazol-4-yl)methanamine in Medicinal Chemistry

Introduction & Strategic Rationale The incorporation of nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and phosphodiesterase (PDE) modulato...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The incorporation of nitrogen-rich heterocycles is a cornerstone of modern medicinal chemistry, particularly in the development of kinase inhibitors and phosphodiesterase (PDE) modulators[1]. Specifically, (5-methyl-1H-pyrazol-4-yl)methanamine (CAS: 1048924-93-1)[2] is a highly privileged building block. However, its integration via cross-coupling presents a distinct chemoselectivity challenge: the molecule possesses both a highly nucleophilic primary aliphatic amine and a secondary pyrazole nitrogen.

When executing a Palladium-catalyzed Buchwald-Hartwig amination, the goal is to achieve exclusive C–N bond formation at the primary methanamine while preventing both bis-arylation (over-alkylation of the primary amine) and pyrazole N-arylation . Traditional conditions often require cumbersome protecting group strategies (e.g., THP or Trityl protection of the pyrazole). By leveraging modern rational ligand design and specific base selection, researchers can achieve complete chemoselectivity on the unprotected substrate, streamlining library synthesis for fragment-based drug discovery (FBDD) and targeted protein degradation (PROTAC) applications[3].

Mechanistic Insights & Chemoselectivity Logic

To achieve self-validating, predictable cross-coupling, we must control the oxidative addition and subsequent amine coordination steps.

  • Ligand Causality: The use of bulky, electron-rich biarylphosphine ligands is critical. BrettPhos is uniquely designed for primary amines. Its highly hindered α,α,α-trisubstituted backbone and isopropyl moiety create a narrow catalytic pocket. Once the first aryl group is coupled, the resulting secondary amine is too sterically demanding to re-coordinate to the Pd(II) center, effectively shutting down bis-arylation[4].

  • Base Causality: While traditional bases like Cs2​CO3​ or NaOtBu are effective for simple amines, they can trigger the deprotonation of the pyrazole NH, leading to competitive N-arylation. Utilizing Lithium bis(trimethylsilyl)amide (LHMDS) provides a dual function. It is a strong, non-nucleophilic base that facilitates the deprotonation of the primary amine for reductive elimination, while the lithium cation coordinates to the pyrazole nitrogen, acting as a transient "pseudo-protecting group" that shields the heterocycle from the catalytic center[3].

G Pd Pd(0)-BrettPhos Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd->OxAdd Ar-X Amine Chemoselective Amine Binding OxAdd->Amine Pd(II) Complex Base Deprotonation (LHMDS) Amine->Base Pyrazole-Amine RedElim Reductive Elimination (Product Release) Base->RedElim HX RedElim->Pd Pd(0) Regen

Catalytic cycle of Buchwald-Hartwig amination highlighting chemoselective primary amine binding.

Reaction Optimization Data

The following table summarizes the causal relationship between catalyst/base selection and reaction outcomes when coupling (5-methyl-1H-pyrazol-4-yl)methanamine with a standard aryl bromide.

EntryPalladium SourceLigandBaseSolventConversion (%)Selectivity (Mono : Bis : Pyrazole)
1 Pd(OAc)2​ BINAP Cs2​CO3​ Toluene45%70 : 15 : 15
2 Pd2​(dba)3​ RuPhos NaOtBu Dioxane78%85 : 5 : 10
3 Pd2​(dba)3​ BippyPhosLHMDSDioxane88%92 : 2 : 6
4 Pd2​(dba)3​ BrettPhos LHMDS Dioxane >95% >98 : <1 : <1

Data synthesis based on optimization principles for hindered primary amines and unprotected N-heterocycles[3][4][5]. Entry 4 represents the optimal self-validating system.

Step-by-Step Experimental Protocol

This protocol is designed for a 0.5 mmol scale, optimized for high-throughput library synthesis or direct scale-up.

Materials Required:
  • (5-methyl-1H-pyrazol-4-yl)methanamine (0.6 mmol, 1.2 equiv)

  • Aryl bromide/chloride (0.5 mmol, 1.0 equiv)

  • Pd2​(dba)3​ (0.0125 mmol, 2.5 mol% Pd dimer = 5 mol% Pd)

  • BrettPhos (0.025 mmol, 5 mol%)

  • LHMDS (1.0 M in THF, 1.2 mmol, 2.4 equiv)

  • Anhydrous 1,4-Dioxane (5 mL, rigorously degassed)

Methodology:

Step 1: Catalyst Pre-Activation (The Trustworthiness Checkpoint)

  • In an oven-dried 2-dram vial equipped with a magnetic stir bar, add Pd2​(dba)3​ and BrettPhos.

  • Transfer the vial to a nitrogen-filled glovebox or utilize standard Schlenk techniques.

  • Add 2 mL of degassed anhydrous 1,4-Dioxane.

  • Self-Validation Check: Stir at room temperature for 15 minutes. The solution must transition from a dark purple/black suspension to a deep red/orange homogeneous solution. This color shift confirms the displacement of dba ligands and the formation of the active Pd(0) -BrettPhos complex[3].

Step 2: Substrate Introduction

  • In a separate dry vial, dissolve the aryl halide and (5-methyl-1H-pyrazol-4-yl)methanamine in 3 mL of degassed 1,4-Dioxane.

  • Transfer this substrate solution dropwise into the active catalyst mixture under positive nitrogen pressure.

Step 3: Base Addition & Reaction Execution

  • Add the LHMDS solution (1.0 M in THF) dropwise over 2 minutes.

  • Causality Note: Rapid addition can cause localized exothermic deprotonation, potentially degrading the pyrazole ring. Dropwise addition ensures the Li+ ions coordinate smoothly to the pyrazole nitrogens.

  • Seal the vial and heat to 90 °C in a pre-heated reaction block for 4–16 hours.

Step 4: Monitoring and Workup

  • Monitor the reaction via LC-MS. The primary amine fragment of the product typically exhibits a distinct m/z [M+H]+ signal.

  • Upon completion, cool to room temperature, quench with 1 mL of saturated aqueous NH4​Cl (to disrupt the Li-pyrazole complex), and extract with EtOAc (3 × 5 mL).

  • Dry the combined organic layers over Na2​SO4​ , concentrate under reduced pressure, and purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH gradient).

Troubleshooting & Self-Validation Workflow

If the reaction deviates from expected yields, utilize the following logic tree to isolate the chemical failure point.

Troubleshooting Start Reaction Sub-Optimal BisArylation Issue: Bis-arylation? Start->BisArylation NoReaction Issue: No Conversion? Start->NoReaction Degradation Issue: Pyrazole N-Arylation? Start->Degradation ChangeLigand Action: Use BrettPhos (Steric control) BisArylation->ChangeLigand CheckOxAdd Action: Switch to Pd2(dba)3 Pre-activate catalyst NoReaction->CheckOxAdd ChangeBase Action: Use LHMDS (Pseudo-protecting group) Degradation->ChangeBase

Troubleshooting logic tree for addressing common Buchwald-Hartwig cross-coupling challenges.

References

  • BLD Pharm. "(5-Methyl-1H-pyrazol-4-yl)methanamine Information and Documentation (CAS No. 1048924-93-1).
  • Journal of Medicinal Chemistry. "Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia.
  • ACS Medicinal Chemistry Letters. "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • Journal of the American Chemical Society. "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
  • ResearchGate. "BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero) aryl Chlorides.

Sources

Application

Regioselective Boc-Protection Strategies for (5-Methyl-1H-pyrazol-4-yl)methanamine: An Application Note

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale (5-Methyl-1H-pyrazol-4-yl)metha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

(5-Methyl-1H-pyrazol-4-yl)methanamine is a highly versatile building block, frequently utilized in the synthesis of kinase inhibitors, bifunctional chelators, and fragment-based drug discovery libraries [1]. The molecule presents a classic chemoselectivity challenge: it contains both a highly nucleophilic primary aliphatic amine (–CH₂NH₂) and an amphoteric, moderately nucleophilic pyrazole ring system.

When designing a tert-butoxycarbonyl (Boc) protection strategy, scientists must navigate the competing nucleophilicities of these two nitrogen centers. The aliphatic amine is kinetically more reactive due to its higher pKa (~9–10) compared to the pyrazole nitrogen (pKa ~2.5). However, under thermodynamic conditions or in the presence of excess di-tert-butyl dicarbonate (Boc₂O), the pyrazole nitrogen readily forms an N-Boc pyrazole derivative [2].

To achieve high purity and yield, this guide presents two field-proven, self-validating protocols:

  • Kinetic Control (Direct Mono-Protection): Exploiting the inherent nucleophilic differential at low temperatures.

  • Orthogonal Cleavage (Bis-Protection followed by Selective Deprotection): A fail-safe systemic approach utilizing the differential stability of aliphatic vs. aromatic Boc groups under reductive conditions [3].

Strategy A: Direct Regioselective Mono-Protection (Kinetic Control)

Causality & Expert Insight: By strictly limiting the stoichiometry of Boc₂O to 1.0 equivalent and conducting the reaction at 0 °C, the electrophile is entirely consumed by the more nucleophilic primary amine before the pyrazole nitrogen can react. The use of a mild, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) neutralizes the forming acid without catalyzing pyrazole protection. Crucial detail: The dropwise addition of Boc₂O prevents localized concentration spikes that overcome the kinetic barrier, which would otherwise lead to premature pyrazole protection.

Protocol A: Step-by-Step Methodology
  • Initialization: Suspend (5-methyl-1H-pyrazol-4-yl)methanamine (10.0 mmol) in anhydrous dichloromethane (DCM) (50 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (12.0 mmol, 1.2 eq) and cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Dissolve Boc₂O (10.0 mmol, 1.0 eq) in DCM (10 mL) and add dropwise over 30 minutes via an addition funnel.

  • Propagation: Stir the mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature over an additional 2 hours. Monitor via TLC (Ninhydrin stain) until the primary amine is consumed.

  • Workup: Quench with saturated aqueous NaHCO₃ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to afford the mono-Boc protected target.

Strategy B: Exhaustive Bis-Protection and Orthogonal Deprotection

Causality & Expert Insight: In scale-up scenarios (>10g), Strategy A can sometimes yield a 10–15% mixture of unreacted starting material and bis-Boc byproducts, complicating purification. Strategy B eliminates this by intentionally driving the reaction to the bis-Boc intermediate. Subsequently, a highly selective deprotection of the N-Boc pyrazole is achieved using NaBH₄ in ethanol [3]. Mechanistic Causality: The N-Boc pyrazole acts as an activated amide/carbamate hybrid where the pyrazole ring is a superior leaving group, making its carbonyl highly electrophilic and susceptible to hydride attack. Conversely, the purely aliphatic carbamate of the primary amine is completely inert to NaBH₄, creating a self-validating, high-purity cleavage system.

Protocol B: Step-by-Step Methodology

Phase 1: Bis-Protection

  • Dissolve the starting material (10.0 mmol) in anhydrous THF (50 mL).

  • Add Triethylamine (TEA) (25.0 mmol, 2.5 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.5 mmol, 5 mol%).

  • Add Boc₂O (22.0 mmol, 2.2 eq) in one portion at room temperature. Stir for 12 hours until complete conversion to the bis-Boc derivative is observed via LC-MS.

  • Concentrate the mixture, dissolve in EtOAc, wash with 0.1 M HCl, water, and brine. Dry and concentrate to yield the crude bis-Boc intermediate.

Phase 2: Selective Deprotection

  • Dissolve the crude bis-Boc intermediate in absolute Ethanol (40 mL) at room temperature.

  • Add Sodium Borohydride (NaBH₄) (15.0 mmol, 1.5 eq) portion-wise. (Caution: Exothermic with hydrogen gas evolution).

  • Stir the reaction at room temperature for 3–4 hours.

  • Quench the reaction carefully with acetone (5 mL) to destroy excess NaBH₄, followed by the addition of water (20 mL).

  • Extract the product with EtOAc (3 × 30 mL), dry over Na₂SO₄, and concentrate. The resulting product is the highly pure mono-Boc aliphatic amine, often requiring no further chromatography.

Quantitative Data Presentation

The following table summarizes the operational metrics of both strategies to aid in route selection during drug development campaigns.

ParameterStrategy A: Kinetic Mono-ProtectionStrategy B: Bis-Protection + Cleavage
Reagent Stoichiometry (Boc₂O) 1.0 eq2.2 eq
Catalyst/Base System DIPEA (1.2 eq)TEA (2.5 eq) + DMAP (5 mol%)
Deprotection Reagent N/ANaBH₄ in EtOH
Overall Yield 75 – 82%88 – 94% (over two steps)
Purity Profile Moderate (requires chromatography)Excellent (orthogonal cleavage eliminates mixtures)
Optimal Scalability Best for <10g scaleIdeal for >10g scale

Process Visualization

G Start (5-Methyl-1H-pyrazol-4-yl)methanamine Starting Material Mono Strategy A: Direct Mono-Protection 1.0 eq Boc2O, DCM, 0°C Start->Mono Kinetic Control Bis Strategy B: Bis-Protection 2.2 eq Boc2O, DMAP, THF Start->Bis Exhaustive Protection Target Target Molecule N-Boc-(5-methyl-1H-pyrazol-4-yl)methanamine Mono->Target Direct Yield Deprotect Selective Pyrazole Deprotection NaBH4, EtOH, RT Bis->Deprotect Intermediate: Bis-Boc Derivative Deprotect->Target Orthogonal Cleavage

Figure 1: Divergent workflows for regioselective Boc-protection of pyrazole-methanamines.

References

  • Title: Pyrazolyl Derivatives as Bifunctional Chelators for Labeling Tumor-Seeking Peptides with the fac-[M(CO)3]+ Moiety (M = 99mTc, Re)
  • Title: Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling Source: MDPI URL
  • Title: Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH₄ in EtOH Source: Arkivoc URL

Technical Notes & Optimization

Troubleshooting

How to purify (5-methyl-1H-pyrazol-4-yl)methanamine without column chromatography

Target Molecule: (5-methyl-1H-pyrazol-4-yl)methanamine Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter highly polar, low-molecular-weight hetero...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: (5-methyl-1H-pyrazol-4-yl)methanamine

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter highly polar, low-molecular-weight heterocycles that defy standard purification logic. (5-methyl-1H-pyrazol-4-yl)methanamine (CAS: 1007538-66-0) is a prime example. With a primary amine and an amphoteric pyrazole ring, this molecule is a formidable hydrogen-bond networker that readily outsmarts standard silica gel and liquid-liquid extraction.

This guide provides field-proven, chromatography-free methodologies to isolate this amine with high purity and yield.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my product streak irreversibly on silica gel, resulting in poor recovery? A: The causality lies in the molecule's dual functionality. The primary amine (pKa ~9.5) and the pyrazole secondary amine act as potent hydrogen bond donors and acceptors. They interact aggressively with the acidic silanol groups (Si-OH) on normal-phase silica gel. While adding triethylamine (TEA) to the eluent can temporarily mask these sites, the extreme polarity of (5-methyl-1H-pyrazol-4-yl)methanamine requires highly polar solvent systems (e.g., DCM/MeOH/NH₄OH). These aggressive eluents actively dissolve silica gel, leading to severe silicate salt contamination in your final product.

Q2: I attempted standard acid-base extraction, but the free base remains trapped in the aqueous layer. What went wrong? A: This is a classic partition coefficient (logP) failure. Low-molecular-weight pyrazole methanamines have massive aqueous solubility. Even at pH 12, where the primary amine is deprotonated (neutral free base), the hydration shell around the pyrazole ring keeps the molecule heavily skewed toward the aqueous phase. To force the free base into the organic layer, you must saturate the aqueous phase with NaCl (salting out) and extract with a highly polar organic mixture like Chloroform/Isopropanol (3:1 v/v), or utilize a pH-controlled buffer system .

Q3: If extraction and chromatography are inefficient, what is the most reliable way to isolate the pure amine? A: The most robust approach is precipitation via reversible salt formation . By reacting the crude mixture with specific acids or gases, you force the target amine to form a highly crystalline salt that crashes out of the organic solvent, leaving neutral and secondary/tertiary amine impurities in solution. Two state-of-the-art methodologies for this are Trichloroacetic Acid (TCA) precipitation and Selective Ammonium Carbamate Crystallization (SACC) .

Q4: Why use Trichloroacetic Acid (TCA) instead of standard Hydrochloric Acid (HCl) for salt crystallization? A: HCl salts of highly polar amines are notoriously hygroscopic. They often form oils rather than crystals in organic solvents and require strong aqueous bases (NaOH) to regenerate the free base—putting you right back into the liquid-liquid extraction trap. TCA contains a lipophilic trichloromethyl group that disrupts aqueous hydration shells, promoting the formation of dry, non-hygroscopic crystals. Crucially, TCA salts can be free-based purely by thermal decarboxylation (heating), entirely bypassing aqueous workups .

Part 2: Quantitative Method Comparison

To select the optimal workflow for your scale and purity requirements, consult the matrix below.

Purification MethodPrimary MechanismTypical YieldTarget PurityScalabilityProcess Time
Buffer-Assisted Extraction pH-dependent phase partitioning60–75%>90%High4–6 hours
TCA Precipitation Salt crystallization & thermolysis80–94%>95%Medium3–4 hours
SACC (CO₂ Purge) Carbamate crystallization83–94%>99%Very High2–3 hours
Part 3: Self-Validating Experimental Protocols
Protocol A: Trichloroacetic Acid (TCA) Precipitation & Decarboxylation

This method is ideal for rapid laboratory-scale purification where high yield is prioritized.

  • Solubilization: Dissolve the crude (5-methyl-1H-pyrazol-4-yl)methanamine mixture in a minimal volume of ethyl acetate (EtOAc) or diethyl ether.

  • Precipitation: Slowly add 1.1 equivalents of Trichloroacetic acid (TCA) dropwise at room temperature.

    • Self-Validation Check: Immediate formation of a dense white precipitate (the amine-TCA salt) must be observed. If the solution remains clear, the solvent is too polar; add hexanes to induce crystallization.

  • Isolation: Stir the suspension for 30 minutes, then filter under vacuum. Wash the filter cake thoroughly with cold EtOAc to remove non-basic and lipophilic impurities.

  • Thermolysis (Free-basing): Transfer the dried TCA salt to a round-bottom flask equipped with a reflux condenser. Suspend the salt in a high-boiling solvent (e.g., toluene) and heat to 80–100°C.

  • Decarboxylation Validation: Monitor the solution for active gas evolution (CO₂).

    • Self-Validation Check: Once bubbling ceases completely, the TCA has fully degraded into volatile chloroform and CO₂. The reaction is complete.

  • Recovery: Concentrate the mixture under reduced pressure to yield the pure free base amine.

Protocol B: Selective Ammonium Carbamate Crystallization (SACC)

This modern, waste-free method provides extreme chemoselectivity for primary amines over secondary/tertiary amines.

  • Solubilization: Dissolve the crude amine mixture in a non-polar solvent like isooctane or heptane (approx. 40 mL per 15 mmol of crude amine).

  • CO₂ Saturation: Bubble dry CO₂ gas through the solution at a rate of ~7.5 mL/min while maintaining the temperature at 60°C for 20 minutes.

  • Crystallization: Slowly cool the mixture from 60°C down to -20°C over a period of 3 hours.

    • Self-Validation Check: A distinct crystalline precipitate of the ammonium carbamate species will form. Secondary and tertiary amines cannot form stable carbamates under these conditions and will remain in solution.

  • Isolation: Filter the cold suspension rapidly to isolate the carbamate salt. Wash the cake with cold isooctane.

  • Reversal: Heat the isolated solid to 60–80°C under a gentle nitrogen stream or mild vacuum. The solid will decompose, releasing the trapped CO₂ gas.

  • Recovery: The remaining residue is the highly purified (>99%) (5-methyl-1H-pyrazol-4-yl)methanamine free base.

Part 4: Process Decision Workflow

The following logic diagram maps the operational flow for the two primary salt-crystallization strategies.

PurificationWorkflow cluster_SACC SACC Pathway (High Purity) cluster_TCA TCA Pathway (High Yield) Start Crude (5-methyl-1H-pyrazol-4-yl)methanamine (in Organic Solvent) CO2 1. Purge with CO2 Gas (60°C to -20°C) Start->CO2 CO2 Saturation TCA 1. Add Trichloroacetic Acid (Room Temp) Start->TCA Acid Addition Carbamate 2. Filter Carbamate Salt (Impurities in Filtrate) CO2->Carbamate Crystallization HeatCO2 3. Heat to 80°C (Releases CO2) Carbamate->HeatCO2 Thermolysis Pure Pure Free Base Amine (>95-99% Purity) HeatCO2->Pure Recovery TCASalt 2. Filter TCA Salt (Impurities in Filtrate) TCA->TCASalt Precipitation HeatTCA 3. Heat to 100°C (Releases CHCl3 + CO2) TCASalt->HeatTCA Decarboxylation HeatTCA->Pure Recovery

Non-chromatographic purification workflows for primary amines via reversible salt crystallization.

Part 5: References
  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 2022. URL:[Link]

  • Selective and Waste-Free Isolation of High Purity Primary Amines from Amine and Reaction Mixtures by Selective Ammonium Carbamate Crystallization. Chemistry – A European Journal, 2025. URL:[Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 2005. URL:[Link]

Optimization

Technical Support Center: Troubleshooting (5-Methyl-1H-pyrazol-4-yl)methanamine Couplings

Welcome to the Advanced Amide Coupling Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemoselectivity and kinetic challenges associated with (5-methyl-1H-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Amide Coupling Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific chemoselectivity and kinetic challenges associated with (5-methyl-1H-pyrazol-4-yl)methanamine.

Part 1: Molecular Profiling & Risk Assessment

To achieve high-yielding couplings with (5-methyl-1H-pyrazol-4-yl)methanamine, we must first understand the causality behind its reactivity profile. This molecule presents a dual challenge:

  • Steric Hindrance: The primary methanamine is the intended nucleophile. However, the adjacent 5-methyl group creates a kinetic bottleneck, slowing down the rate of aminolysis.

  • Competing Nucleophilicity: The pyrazole ring contains a secondary amine (NH) that can act as a competing nucleophile. Because the primary amine is sterically hindered, the kinetic differentiation between the two nitrogen centers is reduced, increasing the risk of over-acylation.

When the desired coupling is slow, the activated carboxylic acid ester has a longer residence time in the reaction mixture. This extended lifetime opens the door for competitive side reactions, including epimerization of the chiral acid, hydrolysis, or direct reaction of the amine with the coupling reagent itself.

G Acid Carboxylic Acid Ester Activated Ester (OAt/OBt) Acid->Ester Base (DIPEA) Pre-activation Reagent Uronium Reagent (e.g., HATU) Reagent->Ester Side1 Guanidinium Byproduct (+98 Da Mass Adduct) Reagent->Side1 Desired Desired Amide (Primary Amine Attack) Ester->Desired Optimal Addition (Sterically Hindered) Side2 N-Acyl Pyrazole (Over-acylation) Ester->Side2 Excess Ester / Unprotected Pyrazole NH Amine (5-methyl-1H-pyrazol-4-yl) methanamine Amine->Desired Amine->Side1 Direct Attack on Reagent (Poor Order of Addition) Amine->Side2

Mechanistic pathways in (5-methyl-1H-pyrazol-4-yl)methanamine coupling highlighting side reactions.

Part 2: Troubleshooting FAQs

Q: I am using HATU and DIPEA, but my LC-MS shows a major byproduct with a +98 Da mass shift. What is happening? A: You are observing the formation of a tetramethylguanidinium (TMG) byproduct. While HATU is a premier coupling reagent,1[1]. This side reaction terminates the coupling process and irreversibly consumes your amine[2].

  • The Fix: Implement a strict pre-activation step. Mix the carboxylic acid, HATU, and DIPEA for 5–10 minutes before adding the amine.

Q: My reaction yields a mixture of the desired product and a di-acylated species. How do I prevent pyrazole acylation? A: The pyrazole ring contains a tautomeric secondary amine (NH) that acts as a competing nucleophile. Because the 5-methyl group sterically hinders your target primary amine, the activated ester may attack the pyrazole nitrogen instead.

  • The Fix: For highly reactive or excess electrophiles,3[3]. If protection is not feasible, strictly limit the activated ester to 1.0 equivalent and run the reaction at 0 °C to maximize chemoselectivity.

Q: The coupling is extremely slow, and my chiral carboxylic acid is epimerizing. How can I accelerate the reaction safely? A: Slow coupling caused by the steric bulk of the 5-methyl group allows the activated ester to undergo intramolecular cyclization into an oxazolone, which 4[4].

  • The Fix: Switch to a highly reactive coupling additive like HOAt (delivered via HATU) combined with a sterically hindered base like DIPEA or 2,4,6-trimethylpyridine (TMP). The hindered base prevents base-catalyzed enolization while HOAt accelerates the aminolysis.

Part 3: Quantitative Data Presentation

The table below summarizes the expected byproduct profiles based on different coupling conditions. Notice how pre-activation and protection strategies drastically alter the reaction trajectory.

Coupling ReagentBase (Eq)Pre-activation TimePyrazole Protection% Guanidinylation% Di-acylation% Desired Amide Yield
HATU (1.2)DIPEA (3.0)0 min (All-in-one)None35%5%40%
HATU (1.05)DIPEA (3.0)10 min None< 2%15%75%
HATU (1.05)DIPEA (3.0)10 min N-Boc < 2%0% 92%
EDC/HOBt (1.2)DIPEA (3.0)10 minNone0%5%65% (Slow)

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized One-Pot Sequential Coupling (Unprotected Pyrazole)

Principle: Verifying active ester formation before amine introduction prevents uronium trapping.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and cool the mixture to 0 °C. Add HATU (1.05 eq) portion-wise.

  • Validation Check: Stir for 10 minutes at 0 °C. Sample 1 µL of the reaction mixture into 100 µL of MeOH and analyze via LC-MS. Do not proceed until the LC-MS confirms >95% conversion of the acid to the OAt-active ester.

  • Coupling: Once validated, add (5-methyl-1H-pyrazol-4-yl)methanamine (1.0 eq) dropwise as a solution in DMF.

  • Completion: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by LC-MS for the disappearance of the OAt-ester.

  • Workup: Quench with saturated aqueous NH₄Cl and extract with EtOAc. Wash the organic layer with 10% LiCl (aq) to remove residual DMF.

Protocol B: Orthogonal N-Boc Protection of the Pyrazole Ring

Principle: Selective protection relies on the differential nucleophilicity of the primary vs. secondary amine, utilizing a transient Schiff base.

  • Transient Imine Formation: Dissolve (5-methyl-1H-pyrazol-4-yl)methanamine (1.0 eq) in MeOH. Add benzaldehyde (1.0 eq) and stir for 2 hours.

  • Validation Check: Analyze via LC-MS to confirm the complete formation of the imine ([M+H]⁺ = 200.1).

  • Pyrazole Protection: Evaporate the MeOH and redissolve the crude imine in DCM. Add DIPEA (1.5 eq) followed by Boc₂O (1.1 eq). Stir for 4 hours at room temperature to protect the pyrazole NH.

  • Imine Cleavage: Add 1M aqueous citric acid to the DCM solution and stir vigorously for 1 hour to hydrolyze the transient imine, releasing the primary amine.

  • Isolation: Separate the layers. Basify the aqueous layer to pH 10 using Na₂CO₃ and extract with fresh DCM to isolate the pure N-Boc-(5-methyl-1H-pyrazol-4-yl)methanamine.

Part 5: References

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Broadening in (5-methyl-1H-pyrazol-4-yl)methanamine Samples

Welcome to the technical support center for troubleshooting Nuclear Magnetic Resonance (NMR) peak broadening issues specifically encountered with (5-methyl-1H-pyrazol-4-yl)methanamine and related compounds. This guide is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting Nuclear Magnetic Resonance (NMR) peak broadening issues specifically encountered with (5-methyl-1H-pyrazol-4-yl)methanamine and related compounds. This guide is designed for researchers, scientists, and drug development professionals who rely on high-quality NMR data for structural elucidation and purity assessment. Here, we will delve into the common causes of peak broadening in these unique molecules and provide systematic, field-proven strategies to diagnose and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: Why are the N-H and -NH2 protons in my (5-methyl-1H-pyrazol-4-yl)methanamine sample appearing as broad signals in the ¹H NMR spectrum?

A1: Broadening of N-H and -NH2 proton signals is a common observation and can be attributed to several factors. The primary reasons include chemical exchange with other labile protons (like trace water in the solvent), and quadrupolar coupling with the adjacent ¹⁴N nucleus.[1] The nitrogen atom's quadrupole moment provides an efficient relaxation pathway, which leads to significant signal broadening.[1]

Q2: I'm seeing more signals than I expect for my compound. Could this be related to peak broadening?

A2: While not directly a cause of broadening, the presence of more signals than anticipated can be due to phenomena that also influence the spectral appearance, such as annular tautomerism. Pyrazoles that are not substituted at the N1 position can exist as a mixture of two tautomers that are rapidly interconverting.[1] If this exchange is on an intermediate timescale relative to the NMR experiment, it can lead to broadened signals.

Q3: Can the choice of NMR solvent affect the peak broadening of my sample?

A3: Absolutely. The choice of solvent can significantly impact your NMR spectrum. Protic solvents can exacerbate proton exchange, leading to broader signals for labile protons.[2] The polarity and hydrogen-bonding capability of the solvent can also influence the rate of chemical exchange and tautomerism.[3]

Q4: My entire spectrum, not just the N-H protons, is broad. What could be the cause?

A4: Widespread peak broadening across the entire spectrum is often indicative of the presence of paramagnetic impurities.[4][5][6] Even trace amounts of paramagnetic metal ions can cause significant line broadening.[4][5] Another possibility is sample aggregation, where the dynamic motion between the soluble and aggregated phases can lead to considerable line broadening.[7]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of peak broadening in your (5-methyl-1H-pyrazol-4-yl)methanamine NMR samples.

Issue 1: Broad Signals for Labile Protons (N-H and -NH2)

Probable Cause: Chemical exchange with other labile protons or quadrupolar coupling.

Troubleshooting Workflow:

Caption: Troubleshooting widespread NMR peak broadening.

Step-by-Step Protocols:

  • Protocol 3: Filtration and Dilution

    • Visual Inspection: Carefully inspect your NMR sample for any signs of precipitation or cloudiness.

    • Filtration: If the sample is not perfectly clear, filter it through a small plug of glass wool or a syringe filter directly into a clean NMR tube. [7] 3. Dilution: If filtration does not resolve the issue, try preparing a more dilute sample. High concentrations can sometimes lead to aggregation and peak broadening.

    • Re-acquire Spectrum: Acquire the ¹H NMR spectrum of the filtered and/or diluted sample and compare it to the original.

  • Protocol 4: Use of a Chelating Agent

    • Sample Preparation: Prepare your NMR sample as usual.

    • Add Chelator: Add a very small amount (a few crystals) of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the NMR tube.

    • Mix and Acquire: Shake the tube to dissolve the EDTA and acquire the spectrum.

    • Analysis: If paramagnetic metal ions are the cause of broadening, the chelating agent will bind to them, and you should observe a significant sharpening of your NMR signals. [5]

      Common Sources of Paramagnetic Impurities Prevention/Removal Strategy
      Metal catalysts from synthesis (e.g., Pd, Cu, Fe) Thorough purification by column chromatography or recrystallization. Washing with a chelating solution during workup.
      Dissolved oxygen Degas the NMR solvent by bubbling an inert gas (like nitrogen or argon) through it before preparing the sample. [7]

      | Metal ions from glassware or spatulas | Use high-quality glassware and avoid contact with metal spatulas where possible. |

References

  • Suslick, K.S. (2012). Paramagnetic NMR. University of Illinois at Urbana-Champaign. Available at: [Link]

  • Thorp, H. H. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega, 6(22), 14283–14288. Available at: [Link]

  • Wikipedia. (n.d.). Paramagnetic nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Al-Obaidi, A. S. M., et al. (2019). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. University of Nizwa Journal of Natural and Applied Sciences, 2(1), 1-10. Available at: [Link]

  • Demanze, S. (2011). About paramagnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. Stack Exchange. Available at: [Link]

  • Bertoncini, C. W., et al. (2023). Paramagnetic Nuclear Magnetic Resonance: The Toolkit. Molecules, 28(24), 8089. Available at: [Link]

  • OpenOChem Learn. (n.d.). Exchangeable Protons and Deuterium Exchange. Retrieved from [Link]

  • Al-Azzawi, F. T., & Al-Allaf, T. A. K. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. The First Scientific Conference the Collage of Sciences. Available at: [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. Available at: [Link]

  • Reddit. (2025). Why are my NMR signals unexpectedly broad???. r/Chempros. Available at: [Link]

  • Claramunt, R. M., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 691-699. Available at: [Link]

  • Veglia, G., et al. (2002). Deuterium/Hydrogen Exchange Factors Measured by Solution Nuclear Magnetic Resonance Spectroscopy as Indicators of the Structure and Topology of Membrane Proteins. Biophysical Journal, 82(4), 2176-2183. Available at: [Link]

  • Fábián, K., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5649–5661. Available at: [Link]

  • Elguero, J., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(4), 691-699. Available at: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Storage of (5-methyl-1H-pyrazol-4-yl)methanamine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (5-methyl-1H-pyrazol-4-yl)methanamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (5-methyl-1H-pyrazol-4-yl)methanamine . While the pyrazole core of this molecule is remarkably stable, the primary aliphatic methanamine group is highly susceptible to oxidative and atmospheric degradation. This guide provides field-proven troubleshooting, mechanistic insights, and validated protocols to ensure the integrity of your compound during long-term storage.

Diagnostic Troubleshooting & FAQs

Q1: My batch of (5-methyl-1H-pyrazol-4-yl)methanamine was originally a white powder, but it has turned into a yellow/brown sticky solid. What happened? A: Your compound has undergone atmospheric degradation. Primary amines are highly vulnerable to thermal, oxidative, and CO₂-induced degradation . Exposure to ambient oxygen and light initiates a radical autoxidation cascade, converting the primary amine into hydroxylamines, imines, and eventually nitriles . Furthermore, ambient CO₂ reacts reversibly with the free amine to form carbamate salts, which pull moisture from the air and cause the solid to become sticky (deliquescence).

Q2: How can I analytically confirm that my sample has oxidized? A: We recommend a combination of LC-MS and ¹H-NMR:

  • LC-MS: Look for adducts at +16 m/z (hydroxylamine/N-oxide formation) or -2 m/z (imine formation).

  • ¹H-NMR (in DMSO-d₆): The intact free base exhibits a sharp singlet for the benzylic-like -CH₂- protons (around 3.7–4.0 ppm). Oxidation to an imine will result in the loss of this singlet and the appearance of a new downfield signal (>8.0 ppm) corresponding to the -CH=N- proton.

Mechanistic Insights: The Causality of Degradation (E-E-A-T)

To prevent degradation, we must understand its root cause. The nitrogen atom of the primary amine possesses a highly nucleophilic lone pair. This lone pair is easily oxidized via single-electron transfer (SET) pathways when exposed to transition metal trace impurities, light, or atmospheric oxygen.

The Solution: The most effective way to halt this oxidative cascade is to eliminate the availability of the lone pair. By protonating the amine to form a hydrochloride (HCl) salt , the lone pair is tied up in a stable N-H bond. Because the primary aliphatic amine (pKa ~9-10) is significantly more basic than the pyrazole nitrogen (pKa ~2.5), it protonates selectively. This drastically increases the oxidation potential of the molecule, rendering it inert to atmospheric oxygen and CO₂. This is precisely why commercial chemical vendors almost exclusively supply this scaffold as the hydrochloride salt (CAS: 1208661-06-6) rather than the free base .

OxidationPathway A Primary Amine (Free Base) B Amine Radical Intermediate A->B O2, Light, Heat F Carbamate Salt (CO2 Adduct) A->F Atmospheric CO2 C Hydroxylamine (+16 m/z) B->C +O2 D Imine (-2 m/z) C->D -H2O E Nitrile Degradation Product D->E Oxidation

Figure 1: Oxidative and CO2-induced degradation pathways of primary amines.

Storage Strategies & Quantitative Data

If you must store the free base temporarily, strict environmental controls are required. However, for long-term storage (>1 month), conversion to the HCl salt is mandatory.

ParameterFree Base (Short-Term)Hydrochloride Salt (Long-Term)Rationale
Temperature -80°C4°C to 25°CHeat accelerates radical autoxidation . Salts are thermally stable.
Atmosphere Argon (Strictly inert)Ambient (Desiccated)Argon prevents both O₂ oxidation and CO₂ carbamate formation.
Light Exposure Amber vial / Foil wrappedStandard (Amber preferred)UV light catalyzes single-electron transfer (SET) oxidation.
Expected Shelf Life < 4 weeks> 2 yearsSalt formation protects the reactive lone pair .
Experimental Protocols

To implement a self-validating storage system, use the following step-by-step methodologies to convert your synthesized free base into a stable salt for storage, and then recover it when needed for your assays.

StorageWorkflow A Synthesized/Purified Free Base B Dissolve in Dry Diethyl Ether A->B C Add 1.1 eq 1M HCl in Ether at 0°C B->C D Filter & Dry Hydrochloride Salt C->D Precipitation E Long-Term Storage (Desiccator, 4°C) D->E Stable > 2 years F Dissolve in H2O Add 1M NaOH (pH > 10) E->F When needed for assay G Extract with DCM (Recover Free Base) F->G

Figure 2: Workflow for the stabilization and recovery of the primary amine.

Protocol A: Generating the Hydrochloride Salt (For Storage)
  • Dissolution: Dissolve the freshly purified (5-methyl-1H-pyrazol-4-yl)methanamine free base in anhydrous diethyl ether (or a 1:1 mixture of ether/dichloromethane if solubility is poor).

  • Cooling: Chill the solution to 0°C in an ice bath under an argon atmosphere.

  • Acidification: Slowly add 1.1 equivalents of 1M HCl in diethyl ether dropwise while stirring vigorously. A white precipitate (the hydrochloride salt) will form immediately.

  • Isolation: Stir for an additional 15 minutes at 0°C to ensure complete precipitation. Filter the solid using a Büchner funnel under a stream of nitrogen.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether. Transfer the solid to a vacuum desiccator and dry overnight to remove residual solvent.

  • Storage: Store the resulting white powder in a sealed vial at 4°C.

Protocol B: Free-Basing the Compound (For Immediate Use)

Note: Only perform this protocol immediately before your planned experiment to prevent re-oxidation.

  • Dissolution: Dissolve the required amount of (5-methyl-1H-pyrazol-4-yl)methanamine hydrochloride in a minimal volume of distilled water.

  • Basification: Cool the solution to 0°C. Slowly add 1M NaOH dropwise until the pH of the solution reaches >10 (verify with pH paper).

  • Extraction: Extract the aqueous layer three times with dichloromethane (DCM).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) at a temperature not exceeding 30°C to yield the free base. Purge the flask with argon immediately upon completion.

References
  • Didas, S. A., et al. "Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability." The Journal of Physical Chemistry C, 2014. URL:[Link]

  • Lambert, K. M., et al. "Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles." Organic Syntheses, 2018. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: (5-Methyl-1H-pyrazol-4-yl)methanamine vs. (3-Methyl-1H-pyrazol-4-yl)methanamine

As a Senior Application Scientist, I frequently encounter researchers treating (5-methyl-1H-pyrazol-4-yl)methanamine and (3-methyl-1H-pyrazol-4-yl)methanamine as distinct starting materials due to their separate catalog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter researchers treating (5-methyl-1H-pyrazol-4-yl)methanamine and (3-methyl-1H-pyrazol-4-yl)methanamine as distinct starting materials due to their separate catalog listings. In reality, these two structures represent a dynamic equilibrium of the same compound in solution. The true synthetic challenge in drug development is not selecting between them, but rather controlling the chemoselectivity (primary amine vs. pyrazole core) and regioselectivity (N1 vs. N2 substitution) during functionalization.

This guide objectively compares the reactivity pathways of this tautomeric system, providing the mechanistic causality and self-validating protocols required to isolate your desired regioisomer.

Structural Dynamics & The Tautomeric Reality

Unsubstituted and unsymmetrically substituted pyrazoles undergo rapid annular tautomerism—a continuous proton exchange between the two adjacent nitrogen atoms. In solution, 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole coexist in a dynamic equilibrium, making them chemically indistinguishable prior to reaction[1].

When evaluating the reactivity of 3(5)-methyl-4-(aminomethyl)pyrazole, we must account for three competing nucleophilic sites:

  • The primary aliphatic amine (Highly nucleophilic, pKa ~9.5)

  • The pyrazole N1 / N2 atoms (Weakly nucleophilic, pKa ~2.5)

Tautomerism T3 (3-Methyl-1H-pyrazol-4-yl)methanamine (N1 Less Sterically Hindered) T5 (5-Methyl-1H-pyrazol-4-yl)methanamine (N1 Sterically Hindered) T3->T5 Annular Tautomerism (Rapid in Solution) Regio3 1-Alkyl-3-methyl Regioisomer (Major Product) T3->Regio3 + Electrophile (R-X) Major Pathway Regio5 1-Alkyl-5-methyl Regioisomer (Minor Product) T5->Regio5 + Electrophile (R-X) Minor Pathway

Figure 1: Tautomeric equilibrium and regioselective pathways of 3(5)-methylpyrazole derivatives.

Chemoselectivity: Amine vs. Pyrazole Core

Because the primary methanamine is orders of magnitude more nucleophilic than the pyrazole nitrogens, direct alkylation or acylation of the unprotected molecule will result in rapid, uncontrolled functionalization at the aliphatic amine.

The Causality: To functionalize the pyrazole core, we must invert this reactivity profile. By applying a bulky, electron-withdrawing protecting group (like a Boc group) to the primary amine, we quench its nucleophilicity. Subsequent addition of a mild base (e.g., K₂CO₃) deprotonates the pyrazole ring, forming a highly reactive pyrazolide anion ready for electrophilic attack.

Regioselectivity: The 3-Methyl vs. 5-Methyl Pathway

Once the primary amine is shielded, alkylation of the pyrazolide anion introduces the classic 3- vs. 5-methyl regioselectivity dilemma. The incoming electrophile can attack either of the two annular nitrogens, yielding two distinct regioisomers.

The Causality: Alkylation is governed by steric hindrance during the S_N2 transition state.

  • The 3-Methyl Pathway (Major): Attack at the nitrogen distant from the methyl group is sterically favored, leading to the 1-alkyl-3-methyl isomer.

  • The 5-Methyl Pathway (Minor): Attack at the nitrogen adjacent to the methyl group creates a severe steric clash, destabilizing the transition state and minimizing the formation of the 1-alkyl-5-methyl isomer[1].

Quantitative Comparison of Alkylation Regioselectivity

The steric bulk of your chosen electrophile directly dictates the regiomeric ratio. As the electrophile becomes bulkier, the preference for the 3-methyl isomer increases significantly.

Alkylating Agent (Electrophile)Base / SolventTemp (°C)Total Yield (%)Ratio (3-Methyl : 5-Methyl)
Methyl Iodide (CH₃I)K₂CO₃ / DMF258885 : 15
Benzyl Bromide (BnBr)K₂CO₃ / DMF258289 : 11
Isopropyl Iodide (iPrI)Cs₂CO₃ / DMF607594 : 6
Ethyl BromoacetateNaH / THF0 to 258082 : 18

Data represents typical isolated yields and HPLC ratios for the N-alkylation of N-Boc-protected 3(5)-methyl-4-(aminomethyl)pyrazole.

Self-Validating Experimental Protocols

The following workflow establishes a highly controlled, self-validating system for the chemoselective protection and subsequent regioselective alkylation of the pyrazole core.

Workflow Start 3(5)-Methyl Pyrazol-4-yl methanamine Boc Chemoselective Amine Protection (Boc2O) Start->Boc Protected N-Boc Intermediate Boc->Protected Alkylation Regioselective N-Alkylation (R-X, K2CO3) Protected->Alkylation Major 1-Alkyl-3-methyl (~85-95%) Alkylation->Major Less Hindered Minor 1-Alkyl-5-methyl (~5-15%) Alkylation->Minor Steric Clash

Figure 2: Experimental workflow for chemoselective protection and regioselective alkylation.

Protocol 1: Chemoselective N-Boc Protection of the Primary Amine

Objective: Shield the highly nucleophilic aliphatic amine while leaving the pyrazole core intact.

  • Preparation: Dissolve 3(5)-methyl-4-(aminomethyl)pyrazole (1.0 equiv, 10 mmol) in anhydrous Methanol (30 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add Triethylamine (Et₃N, 1.2 equiv, 12 mmol) dropwise at 0 °C.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv, 10.5 mmol) dissolved in 5 mL of Methanol.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Perform TLC (DCM:MeOH 9:1). The starting material will stain strongly with Ninhydrin (purple). The reaction is complete when the Ninhydrin-active spot disappears, replaced by a new UV-active spot (the pyrazole ring) that is Ninhydrin-negative.

  • Workup: Concentrate under reduced pressure, partition between EtOAc and water, wash with brine, dry over Na₂SO₄, and evaporate to yield the N-Boc intermediate.

Protocol 2: Regioselective N-Alkylation of the Pyrazole Core

Objective: Deprotonate the pyrazole and alkylate, isolating the major 3-methyl regioisomer.

  • Preparation: Dissolve the N-Boc protected intermediate (1.0 equiv, 5 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add Potassium Carbonate (K₂CO₃, 2.0 equiv, 10 mmol). Stir at room temperature for 30 minutes to ensure complete formation of the pyrazolide anion.

  • Alkylation: Add the alkylating agent (e.g., Benzyl Bromide, 1.1 equiv, 5.5 mmol) dropwise. Stir at room temperature for 12 hours.

  • Self-Validation Check: Monitor via LC-MS. You will observe two distinct peaks with identical masses corresponding to the 3-methyl (major) and 5-methyl (minor) isomers.

  • Workup & Isolation: Quench with water (50 mL) and extract with EtOAc (3 x 20 mL). Dry the combined organic layers.

  • Chromatographic Resolution: Purify via silica gel flash chromatography (Hexanes:EtOAc gradient). The 1-alkyl-5-methyl isomer (minor, more sterically congested) typically elutes faster than the 1-alkyl-3-methyl isomer (major) due to differences in dipole moment and silica interaction.

References

  • Li, G.C., Cheng, Y.F., Han, C., Song, C., Huang, N., Du, Y.F. "Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies." RSC Medicinal Chemistry, 2022, 13, 1300–1321. URL:[Link]

  • Huang, M., et al. "Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents." Molecules, 2023, 28(8), 3504. URL:[Link]

Comparative

In Vitro Toxicity Profile Comparison of (5-methyl-1H-pyrazol-4-yl)methanamine Analogs: A Guide for Lead Optimization

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter the (5-methyl-1H-pyrazol-4-yl)methanamine scaffold. This moiety is a highly versatile, privileged pharmacophore utilized across dive...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-phase drug discovery, I frequently encounter the (5-methyl-1H-pyrazol-4-yl)methanamine scaffold. This moiety is a highly versatile, privileged pharmacophore utilized across diverse therapeutic areas, including beta-secretase (BACE1) inhibitors for Alzheimer's disease 1 and VR1 (TRPV1) antagonists for neuropathic pain management 2. While its physicochemical properties make it an excellent hydrogen bond donor/acceptor system, primary amines and pyrazole rings inherently carry specific toxicity liabilities.

Safety data for the unsubstituted baseline compound indicates potential hazards including acute oral toxicity, skin corrosion, and respiratory irritation 3. In a physiological context, these liabilities translate to potential hepatotoxicity via CYP-mediated bioactivation and basicity-driven hERG channel blockade (leading to QT prolongation).

This guide provides an objective comparison of the in vitro toxicity profiles of four key analogs, dissecting the structure-toxicity relationships (STR) to provide actionable data for lead optimization.

Structural Analogs Evaluated
  • Analog A: 1-(5-methyl-1H-pyrazol-4-yl)methanamine (Baseline unsubstituted primary amine)

  • Analog B: N-methyl-1-(5-methyl-1H-pyrazol-4-yl)methanamine (Secondary amine substitution)

  • Analog C: 1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine (Bulky N-isopropyl pyrazole substitution)

  • Analog D: 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine (N-ethyl pyrazole substitution)

Tiered Toxicity Screening Workflow

To systematically de-risk these compounds, our laboratory employs a self-validating, tiered in vitro screening cascade designed to eliminate false positives and capture mechanism-specific toxicity.

Workflow Start Compound Library (5-methyl-1H-pyrazol-4-yl)methanamines Tier1 Tier 1: Cytotoxicity (HepG2 3D Spheroid ATP Assay) Start->Tier1 High-throughput Tier2 Tier 2: Cardiotoxicity (hERG Automated Patch-Clamp) Tier1->Tier2 IC50 > 50 µM Tier3 Tier 3: Genotoxicity & CYP (Mini-Ames, CYP Inhibition) Tier2->Tier3 hERG IC50 > 30 µM Lead Lead Candidate Selection High Efficacy, Low Tox Tier3->Lead Clean Profile

Tiered in vitro toxicity screening workflow for pyrazole-methanamine derivatives.

Experimental Methodologies & Scientific Causality

Robust data requires protocols that validate themselves against common assay artifacts. Below are our standardized methodologies and the causality behind our experimental design choices.

Protocol 1: 3D HepG2 Hepatotoxicity Assay (ATP Luminescence)
  • Step 1: Seed HepG2 cells in ultra-low attachment 96-well plates to promote 3D spheroid formation (5,000 cells/well). Incubate for 72 hours at 37°C, 5% CO₂.

  • Step 2: Dose spheroids with compounds in a 10-point concentration response curve (0.1 µM to 100 µM) and incubate for 48 hours.

  • Step 3: Lyse cells and quantify ATP using a luciferase-based reagent (e.g., CellTiter-Glo 3D). Read luminescence on a multi-mode microplate reader.

  • Causality & Validation: Why 3D spheroids and ATP? Standard 2D HepG2 monolayers rapidly downregulate critical CYP450 enzyme expression within 48 hours, frequently yielding false negatives for metabolism-dependent hepatotoxicity. 3D spheroids maintain structural and metabolic fidelity. Furthermore, ATP quantification is a direct, absolute measure of metabolic viability. Colorimetric or fluorometric assays (like MTT or Alamar Blue) are highly prone to redox interference from nitrogen-rich heterocyclic compounds like pyrazoles, making ATP the only self-validating choice for this specific scaffold.

Protocol 2: Automated Patch-Clamp for hERG Liability
  • Step 1: Culture CHO cells stably expressing the human Ether-à-go-go-Related Gene (hERG) potassium channel.

  • Step 2: Prepare single-cell suspensions and load onto a planar automated patch-clamp platform.

  • Step 3: Apply a standardized voltage protocol (depolarization to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit tail currents).

  • Step 4: Perfuse compounds at increasing concentrations and measure the fractional block of the peak tail current.

  • Causality & Validation: Why patch-clamp over high-throughput rubidium (Rb+) efflux? Basic amines like methanamines often exhibit state-dependent binding to the inner cavity of the hERG channel (typically binding during the open or inactivated states). Rb+ efflux measures cumulative ion flux and lacks the temporal resolution to detect state-dependent blocks, leading to dangerous underestimations of QT prolongation risk. Automated patch-clamp provides high-fidelity, real-time electrophysiological data, ensuring trustworthy safety margins.

Comparative Quantitative Data

The table below summarizes the in vitro toxicity profiles of the four analogs.

CompoundHepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)hERG IC₅₀ (µM)Ames Test (Strain TA98/100)
Analog A (Unsubstituted)45.2>1008.5Negative
Analog B (N-Methyl)68.4>10014.2Negative
Analog C (N-Isopropyl)>100>10032.1Negative
Analog D (1-Ethyl pyrazole)>100>100>50.0Negative

Data Interpretation: The baseline primary amine (Analog A) exhibits moderate hERG liability (IC₅₀ = 8.5 µM). This is a common issue due to the protonation of the primary amine at physiological pH, which interacts strongly with aromatic residues (Tyr652, Phe656) in the hERG channel pore. Alkylation of the pyrazole nitrogen (Analogs C and D) significantly mitigates this liability. Specifically, the 1-ethyl substitution in Analog D pushes the hERG IC₅₀ > 50 µM, aligning with patent literature demonstrating that specific pyrazole substitutions yield reduced inhibitory activity at the hERG channel and lower QT prolongation risks 2.

Mechanistic Pathways of Toxicity

The structural modifications directly influence the metabolic fate of the compounds. Primary methanamines are susceptible to rapid oxidative deamination or N-oxidation by hepatic CYPs, potentially generating reactive intermediates that deplete intracellular glutathione (GSH), leading to cytotoxicity (reflected in the lower HepG2 IC₅₀ of Analog A).

Mechanism Parent Pyrazole-Methanamine Analog CYP CYP450 Metabolism (Hepatic) Parent->CYP BioAct Reactive Intermediate (N-Oxidation) CYP->BioAct Unsubstituted/Primary Amines Clearance Stable Metabolite (N-Dealkylation) CYP->Clearance Bulky N-Substitution Tox Covalent Binding (Hepatotoxicity) BioAct->Tox GSH Depletion Safe Renal Excretion Clearance->Safe

Mechanistic pathway of primary amine bioactivation vs. clearance of substituted analogs.

Steric shielding via N-alkylation (Analogs B, C, D) shifts the metabolic pathway toward stable N-dealkylation or direct renal clearance, bypassing the formation of toxic reactive species. This is reflected in the superior safety profile of the N-isopropyl and 1-ethyl variants.

Conclusion

When optimizing the (5-methyl-1H-pyrazol-4-yl)methanamine scaffold, the unsubstituted primary amine presents notable hERG and moderate hepatotoxic liabilities. Transitioning to substituted variants—particularly pyrazole N-alkylated analogs like 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine—drastically improves the in vitro safety profile. These modifications disrupt the pharmacophore's alignment within the hERG pore and sterically hinder CYP-mediated bioactivation, providing a clear, evidence-backed trajectory for safe lead development.

References
  • US8299267B2 - (3-hydroxy-4-amino-butan-2-yl)-3-(2-thiazol-2-yl-pyrrolidine-1-carbonyl) benzamide derivatives and related compounds as beta-secretase inhibitors for treating Alzheimer's.
  • SUBSTITUTED BICYCLOCARBOXYAMIDE COMPOUNDS - Patent 2091944.
  • 1-(5-methyl-1H-pyrazol-4-yl)

Sources

Validation

LC-MS Method Validation for (5-methyl-1H-pyrazol-4-yl)methanamine: A HILIC vs. RPLC Comparison Guide

As analytical demands in pharmaceutical development intensify, controlling genotoxic and process-related impurities requires robust, highly sensitive methodologies. (5-methyl-1H-pyrazol-4-yl)methanamine presents a classi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As analytical demands in pharmaceutical development intensify, controlling genotoxic and process-related impurities requires robust, highly sensitive methodologies. (5-methyl-1H-pyrazol-4-yl)methanamine presents a classic analytical challenge: it is a highly polar, basic small molecule. When tasked with quantifying this impurity at trace levels, standard chromatographic approaches often fail.

As a Senior Application Scientist, I have observed countless hours wasted trying to force polar amines onto traditional hydrophobic columns. In this guide, I will objectively compare Reversed-Phase Liquid Chromatography (RPLC) against Hydrophilic Interaction Liquid Chromatography (HILIC) for this specific application, and provide a comprehensive, self-validating LC-MS protocol aligned with ICH Q2(R2) guidelines.

Scientific Rationale: The Causality of Column Chemistry

To develop a reliable LC-MS method, we must first understand the physicochemical properties of the target analyte. (5-methyl-1H-pyrazol-4-yl)methanamine possesses a basic primary amine and a polar pyrazole ring, resulting in a low partition coefficient (LogP < 0).

The RPLC Pitfall: In standard RPLC (e.g., C18 columns), highly polar analytes have virtually no affinity for the nonpolar stationary phase. Previous studies on related pyrazole derivatives have demonstrated that standard RPLC methods fail to adequately retain these analytes, leading to elution in high water concentrations and severe ionization suppression in the MS source[1]. Because the analyte elutes in the void volume alongside unretained matrix salts, the Electrospray Ionization (ESI) signal is heavily quenched.

The HILIC Advantage: HILIC operates via an orthogonal mechanism. It utilizes a polar stationary phase (such as an amide or zwitterionic chemistry) and a highly organic mobile phase (typically >70% acetonitrile). The water in the mobile phase forms an aqueous-rich layer on the stationary phase, into which polar analytes partition[2]. Because water acts as the strong eluting solvent in HILIC, polar amines are retained much longer[3]. Crucially, the high organic content of the mobile phase dramatically enhances ESI desolvation efficiency, leading to taller peaks, reduced background noise, and superior signal-to-noise ratios for low-abundance impurities[4].

Comparison Target (5-methyl-1H-pyrazol-4-yl)methanamine Highly Polar Basic Amine RPLC RPLC (C18 Column) High Aqueous Mobile Phase Target->RPLC Standard HILIC HILIC (Amide Column) High Organic Mobile Phase Target->HILIC Orthogonal RPLC_Outcome Poor Retention & Ion Suppression Low MS Sensitivity RPLC->RPLC_Outcome HILIC_Outcome Strong Retention & Desolvation High MS Sensitivity HILIC->HILIC_Outcome

Figure 1: Chromatographic selection logic for highly polar pyrazole methanamine impurities.

Product Comparison: RPLC (C18) vs. HILIC (Amide) Performance

To objectively evaluate the best approach for quantifying (5-methyl-1H-pyrazol-4-yl)methanamine, we compared a standard sub-2 µm C18 column against a sub-2 µm Amide HILIC column using a triple quadrupole mass spectrometer (ESI+ mode).

Performance MetricRPLC (C18 Column)HILIC (Amide Column)Scientific Causality
Retention Factor (k') < 0.5 (Void volume elution)> 3.0 (Strong retention)HILIC uses water as the strong solvent; the high organic mobile phase retains polar amines effectively[3].
Peak Shape (Asymmetry) > 2.0 (Severe tailing)1.0 - 1.2 (Symmetrical)Unshielded silanol interactions on C18 cause basic amine tailing; Amide phases prevent secondary interactions.
MS Ionization Efficiency Low (Matrix suppression)5x to 10x EnhancementHigh acetonitrile (>70%) in HILIC improves ESI droplet desolvation and reduces background noise[4].
Limit of Quantitation ~50 ng/mL< 5 ng/mLEnhanced desolvation and shifting the analyte away from the matrix void volume directly lower the LOQ[5].

ICH Q2(R2) Aligned Method Validation Protocol

A robust analytical method must be a self-validating system. This means the protocol is designed with built-in checks (System Suitability Testing) to ensure that any failure during validation is definitively linked to the method parameters, not transient instrument drift. The following step-by-step workflow aligns with the latest ICH Q2(R2) guidelines for quantitative LC-MS analysis of impurities[5].

Workflow SST System Suitability Test (SST) Verify Column & MS Calibration Spec Specificity Assess Matrix Interference SST->Spec Lin Linearity & Range Establish Calibration (R² > 0.99) Spec->Lin Acc Accuracy & Precision Spike Recovery Analysis Lin->Acc LOQ LOD & LOQ Determine S/N Ratios Acc->LOQ Valid Method Validated ICH Q2(R2) Compliant LOQ->Valid

Figure 2: ICH Q2(R2) aligned self-validating LC-MS workflow for impurity quantification.

Step-by-Step Methodology

Phase 1: Self-Validating System Setup (SST)

  • Action: Before injecting validation samples, run a blank diluent (90% Acetonitrile) followed by six replicate injections of a 10 ng/mL (5-methyl-1H-pyrazol-4-yl)methanamine standard.

  • Acceptance Criteria: The blank must show no interfering peaks. The standard replicates must yield a peak area Relative Standard Deviation (%RSD) of ≤ 5% and retention time drift of ≤ 2%.

  • Causality: Additives and buffer solutions are extremely important in HILIC because ion exchange contributes to the retention mechanism[6]. The SST verifies that the HILIC column is fully equilibrated with the ammonium formate buffer and that the MS source is stable, isolating instrument variables from method variables.

Phase 2: Specificity

  • Action: Inject the Active Pharmaceutical Ingredient (API) matrix spiked with the impurity at the target specification limit.

  • Acceptance Criteria: The analyte peak must be clearly resolved from any matrix components or API degradation products.

  • Causality: LC-MS provides mass-level specificity, but isobaric interference can still occur. Chromatographic resolution ensures that matrix effects do not artificially inflate the impurity's quantitative value.

Phase 3: Linearity and Range

  • Action: Prepare a 5-point calibration curve ranging from the Limit of Quantitation (LOQ) up to 120% of the expected specification limit.

  • Acceptance Criteria: The coefficient of determination (R²) must be ≥ 0.99.

  • Causality: Establishing linearity proves that the MS detector response is directly proportional to the impurity concentration across the reporting range, a strict requirement of ICH Q2(R2)[7].

Phase 4: Accuracy and Precision

  • Action: Spike the API matrix with the impurity at three distinct concentration levels (e.g., 50%, 100%, and 150% of the target limit). Prepare three independent replicates per level (9 samples total).

  • Acceptance Criteria: Mean recovery must fall between 80% and 120%. The intermediate precision (%RSD) across all preparations must be ≤ 10%[5].

  • Causality: Spiking into the actual matrix (rather than neat solvent) accounts for any residual ion suppression caused by the API, ensuring the method is accurate under real-world testing conditions.

Phase 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Action: Serially dilute the impurity standard until the peak signal approaches the baseline noise.

  • Acceptance Criteria: Per ICH Q2(R2), use the measured signal-to-noise (S/N) ratio of the spiking level. LOD is defined as S/N ≥ 3, and LOQ is defined as S/N ≥ 10 with acceptable accuracy and precision[5].

  • Causality: Defining the LOQ empirically via S/N ratios guarantees that the method can confidently detect the impurity at toxicologically relevant thresholds without reporting false positives from baseline noise.

References

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography - Chrom Tech, Inc.
  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH)
  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC - Agilent Technologies URL
  • HILIC: The Pros and Cons - LCGC International URL
  • Prospective ICH Q2(R2)
  • HILIC Overview - Thermo Fisher Scientific URL
  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC / NIH URL

Sources

Comparative

A Comparative Analysis of Androgen Receptor Binding Affinity for Novel (5-methyl-1H-pyrazol-4-yl)methanamine-Based Selective Androgen Receptor Modulators (SARMs)

Abstract The Androgen Receptor (AR) remains a critical therapeutic target for prostate cancer, with Androgen Receptor Antagonists forming a cornerstone of treatment.[1][2] However, the emergence of resistance, often thro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Androgen Receptor (AR) remains a critical therapeutic target for prostate cancer, with Androgen Receptor Antagonists forming a cornerstone of treatment.[1][2] However, the emergence of resistance, often through point mutations in the AR ligand-binding domain (LBD), necessitates the development of novel antagonists.[2][3] This guide provides a comparative analysis of a series of (5-methyl-1H-pyrazol-4-yl)methanamine-based ligands, a promising scaffold for potent and selective AR modulation. We will delve into their structure-activity relationships (SAR), compare their binding affinities through quantitative data, and provide a detailed, field-proven protocol for a competitive radioligand binding assay to empower researchers in their own discovery efforts.

Introduction: The Androgen Receptor and the Pyrazole Scaffold

The Androgen Receptor (AR), a ligand-activated transcription factor, is a key driver in the progression of prostate cancer.[1][4] Blocking AR signaling is a primary therapeutic strategy.[5] The pyrazole scaffold has gained significant attention in medicinal chemistry as a "privileged structure" due to its ability to form key interactions with a variety of biological targets, including kinases and nuclear receptors.[6][7][8][9] Its utility in AR antagonist design is particularly noteworthy, with several studies highlighting the potential of pyrazole derivatives to exhibit high binding affinity and potent antagonism.[1][2]

The (5-methyl-1H-pyrazol-4-yl)methanamine core provides a versatile framework for structural modification. The strategic placement of substituents allows for the fine-tuning of electronic and steric properties, which is crucial for optimizing interactions within the AR's ligand-binding pocket and achieving high affinity and selectivity.

Comparative Binding Affinity and Structure-Activity Relationship (SAR)

To illustrate the therapeutic potential of this scaffold, we will analyze a representative set of novel pyrazole derivatives. The binding affinity of these compounds for the human Androgen Receptor is determined using a competitive radioligand binding assay, with the results expressed as the inhibitory constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity.

Table 1: Comparative Binding Affinity of (5-methyl-1H-pyrazol-4-yl)methanamine Derivatives for the Androgen Receptor

Compound IDR¹ Substituent (para-position of phenyl ring)Kᵢ (nM)
L-1 -H (Hydrogen)150.2
L-2 -Cl (Chloro)45.8
L-3 -CF₃ (Trifluoromethyl)15.3
L-4 -CN (Cyano)9.7
DHT (Reference Ligand)5.1

Note: The data presented in this table is a synthesized representation based on structure-activity relationship trends reported in the literature for educational and comparative purposes.

Analysis of Structure-Activity Relationships (SAR):

The data in Table 1 reveals a clear SAR trend, which is a cornerstone of medicinal chemistry used to guide the optimization of lead compounds.[10]

  • The Importance of Electron-Withdrawing Groups: The unsubstituted parent compound, L-1 , demonstrates modest binding affinity. The introduction of electron-withdrawing groups at the para-position of the terminal phenyl ring significantly enhances binding affinity.

  • Halogenation: Replacing hydrogen with a chloro group (L-2 ) results in a more than three-fold increase in affinity. This is a common strategy in drug design to improve ligand-receptor interactions.

  • Fluorination: The trifluoromethyl group (L-3 ) further boosts affinity, likely due to its strong electron-withdrawing nature and its ability to form favorable interactions within the hydrophobic ligand-binding pocket.

  • Cyano Group as a Key Contributor: The most potent ligand in this series, L-4 , features a cyano group. This substitution provides the most significant enhancement in binding affinity, bringing it into the single-digit nanomolar range, comparable to the endogenous ligand, dihydrotestosterone (DHT). Previous studies have also highlighted the role of cyano and nitro groups in promoting AR binding.[11] This suggests the cyano group may be forming a critical hydrogen bond or other electrostatic interaction with key amino acid residues, such as Asn705, in the AR binding site.

This systematic modification and the resulting data empower medicinal chemists to make rational design choices for developing more effective AR antagonists.[8][10]

Methodology Deep Dive: Competitive Radioligand Binding Assay for the Androgen Receptor

To ensure the trustworthiness and reproducibility of binding affinity data, a robust and well-validated assay is paramount. The competitive radioligand binding assay is the gold standard for quantifying the interaction between a ligand and its receptor.[12][13] This section provides a detailed protocol, explaining the causality behind each step.

Principle of the Assay:

This assay measures the ability of an unlabeled test compound (e.g., L-1 to L-4) to compete with a radiolabeled ligand (the "tracer," e.g., [³H]-Dihydrotestosterone) for binding to the Androgen Receptor. The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis P1 Prepare AR Source (e.g., LNCaP cell lysate or recombinant AR-LBD) P2 Prepare Assay Buffer (e.g., HEPES, TCEP, Glycerol, Triton X-100) P3 Serially Dilute Test Compounds (L-1 to L-4) A1 Add AR Source, Radioligand ([³H]-DHT), & Test Compound to Plate P3->A1 A2 Incubate to Reach Equilibrium (e.g., 60 min at 30°C) A1->A2 S1 Separate Bound from Free Radioligand (e.g., Vacuum Filtration) A2->S1 S2 Add Scintillation Cocktail to Filters S1->S2 S3 Quantify Radioactivity (Counts Per Minute - CPM) using a Scintillation Counter S2->S3 D1 Plot CPM vs. Log[Test Compound] S3->D1 D2 Calculate IC₅₀ Value D1->D2 D3 Calculate Kᵢ Value (Cheng-Prusoff Equation) D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Detailed Step-by-Step Protocol:
  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffer containing 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, and 0.01% Triton X-100, at a pH of 7.2.[14] Rationale: This buffer composition is optimized to maintain the stability and integrity of the Androgen Receptor Ligand Binding Domain (AR-LBD). TCEP is a reducing agent that prevents oxidation of cysteine residues, while glycerol acts as a cryoprotectant and stabilizer.

    • AR Source: Use either purified recombinant human AR-LBD or membrane preparations from cells overexpressing the receptor (e.g., LNCaP cells).[15]

    • Radioligand: Prepare a working solution of [³H]-Dihydrotestosterone ([³H]-DHT) at a final concentration of ~20 nM in assay buffer.[14] Rationale: This concentration is typically near the Kₑ of the radioligand, providing a good signal-to-noise ratio.

    • Test Compounds: Prepare serial dilutions of the pyrazole-based test compounds in assay buffer containing a final concentration of 5% DMSO.[14]

  • Assay Procedure (96-well plate format): [15]

    • To each well of a 96-well plate, add the following components in order:

      • 150 µL of the AR preparation.

      • 50 µL of the test compound at various concentrations (or buffer for total binding, or a high concentration of unlabeled DHT for non-specific binding).

      • 50 µL of the [³H]-DHT radioligand solution.

    • Rationale: Adding the radioligand last ensures that the competition begins simultaneously in all wells.[14]

  • Incubation:

    • Seal the plate and incubate for 60 minutes at 30°C with gentle agitation.[15] Rationale: This allows the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the incubation by vacuum filtration through a 0.3% PEI-presoaked GF/C filter mat using a cell harvester.[15] Rationale: The PEI (polyethylenimine) coating reduces non-specific binding of the positively charged radioligand to the negatively charged glass fiber filter.

    • Wash the filters four times with ice-cold wash buffer to remove any unbound radioligand.[15]

  • Detection and Data Analysis:

    • Dry the filter mats and add a scintillation cocktail.

    • Count the radioactivity (in Counts Per Minute, CPM) retained on the filters using a scintillation counter.[15]

    • Data Analysis:

      • Subtract the non-specific binding CPM from all other values to obtain specific binding.

      • Plot the percent specific binding against the logarithm of the test compound concentration.

      • Use non-linear regression analysis (e.g., in Prism software) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

      • Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Interpretation and Future Directions

The comparative data clearly identifies compound L-4 , with its para-cyano substitution, as the most promising lead from this series. Its high binding affinity makes it an excellent candidate for further investigation.

Future work should focus on:

  • In Vitro Functional Assays: Evaluating the antagonist activity of these compounds in cell-based reporter gene assays to confirm that high binding affinity translates to functional inhibition of AR signaling.[1]

  • Selectivity Profiling: Testing the lead compounds against other nuclear hormone receptors to ensure selectivity for the Androgen Receptor.

  • Pharmacokinetic Profiling: Assessing the metabolic stability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the lead compounds to determine their potential as viable drug candidates.[1]

Conclusion

The (5-methyl-1H-pyrazol-4-yl)methanamine scaffold represents a highly promising foundation for the design of novel Androgen Receptor antagonists. The clear structure-activity relationship, demonstrating a significant affinity enhancement with para-electron-withdrawing groups, provides a rational path for ligand optimization. By employing robust and validated methodologies, such as the competitive radioligand binding assay detailed here, researchers can confidently identify and advance potent new candidates for the treatment of prostate cancer.

References

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.
  • Structure–activity relationship (SAR) for pyrazole derivatives. (n.d.). ResearchGate. Available at: [Link]

  • Féau, C., et al. (2009). A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors. Journal of Biomolecular Screening. Available at: [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024). MDPI. Available at: [Link]

  • Radioligand Binding Assay Protocols. (n.d.). Gifford Bioscience.
  • Ligand Competition Binding Assay for the Androgen Receptor. (2009). Springer Nature Experiments. Available at: [Link]

  • Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential. (n.d.). EURL ECVAM - TSAR. Available at: [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). Archiv der Pharmazie. Available at: [Link]

  • A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors. (2009). Journal of Biomolecular Screening. Available at: [Link]

  • Structure Activity Relationships (SAR). (2005). Drug Design Org. Available at: [Link]

  • Key Structural Features of Nonsteroidal Ligands for Binding and Activation of the Androgen Receptor. (2003). Molecular Pharmacology. Available at: [Link]

  • Binding (Ki) and IC50 values for different cancer cell lines produced by androgen receptor. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. (2018). Chemical Biology & Drug Design. Available at: [Link]

  • Quantitative structure activity relationship study of pyrazole ligands binding to estrogen receptor-α-selective agonists. (n.d.). Semantic Scholar. Available at: [Link]

  • Design, Synthesis and Evaluation of Novel Substituted (5-methyl-1H-pyrazol-3-yl)- 1,3,4-oxadiazole as Potent Androgen Receptor Antagonist. (2020). Anticancer Agents in Medicinal Chemistry. Available at: [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. (n.d.). Semantic Scholar. Available at: https://www.semanticscholar.org/paper/Molecular-properties-and-In-silico-bioactivity-of-Abebe-Taddesse/06535261d7b388b056158223c21a117094052e46
  • Design, Synthesis and Evaluation of Novel Substituted (5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole as Potent Androgen Receptor Antagonist. (2019). ResearchGate. Available at: [Link]

  • A-ring-fused pyrazoles of dihydrotestosterone targeting prostate cancer cells via the downregulation of the androgen receptor. (2023). European Journal of Medicinal Chemistry. Available at: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals. Available at: [Link]

  • Design, synthesis, and biological evaluation of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. (2019). DiVA portal. Available at: [Link]

  • Synthesis, Molecular Docking, and Cytotoxic Evaluation of Some Novel 1H-Pyrazole Derivatives from Pentoxifylline. (2020). Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mono-Alkylated Ligands Based on Pyrazole and Triazole Derivatives Tested Against Fusarium oxysporum f. sp. albedinis: Synthesis, Characterization, DFT, and Phytase Binding Site Identification Using Blind Docking/Virtual Screening for Potent Fophy Inhibitors. (2020). Frontiers in Chemistry. Available at: [Link]

  • Synthesis, crystal structure, and cholinesterase inhibitory activity of a new 1,3,5-triazine derivative. (2024). Chemical Problems. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (5-methyl-1H-pyrazol-4-yl)methanamine for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of (5-methyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole derivative. While pyrazoles are foundational in the synthesis of pharmaceuticals and agrochemicals, their derivatives, particularly those containing amine functionalities, require meticulous handling and disposal due to their potential reactivity and biological effects.[1][2][3]

This document is designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information that goes beyond standard protocols to explain the causality behind each procedural step.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent hazards of (5-methyl-1H-pyrazol-4-yl)methanamine is critical for safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound may vary by supplier, data from closely related structural analogs provide a strong basis for a conservative risk assessment. Compounds like (1-Methyl-1H-pyrazol-5-yl)methylamine and 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine are known to be corrosive, causing severe skin burns and eye damage, and are harmful if swallowed, inhaled, or in contact with skin.[4][5]

Anticipated Hazard Profile:

Based on analogous compounds, (5-methyl-1H-pyrazol-4-yl)methanamine should be handled as a substance with the following potential hazards.[4][5][6][7][8][9]

Hazard ClassGHS CategoryPotential Effect
Acute Toxicity (Oral, Dermal, Inhalation)Category 3 or 4Toxic or harmful if swallowed, in contact with skin, or if inhaled.[5][6][7][9]
Skin Corrosion / IrritationCategory 1B or 2Causes severe skin burns and eye damage or causes skin irritation.[4][5][6][8][10]
Serious Eye Damage / IrritationCategory 1 or 2ACauses serious eye damage or serious eye irritation.[4][6][8][9][10]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[7][8][9]

Trustworthiness Pillar : Always consult the specific SDS provided by your chemical supplier for (5-methyl-1H-pyrazol-4-yl)methanamine before handling or disposal. The information above is a predictive assessment based on structural analogs.

Prerequisites for Safe Handling and Disposal

Before beginning any work that will generate (5-methyl-1H-pyrazol-4-yl)methanamine waste, ensure the following controls are in place.

Personal Protective Equipment (PPE)

To mitigate the risk of exposure, the following PPE is mandatory:

  • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile, neoprene). Immediately change gloves if they become contaminated.[7][10]

  • Eye Protection : Use chemical safety goggles and/or a full-face shield to protect against splashes.[9][11]

  • Skin and Body Protection : Wear a flame-retardant laboratory coat. Long-sleeved clothing is essential.[12]

  • Respiratory Protection : All handling of the compound that may generate aerosols or vapors must be done in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines may be necessary.[7][8]

Engineering Controls

Work exclusively within a properly functioning chemical fume hood to minimize inhalation exposure.[5][11] Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][9]

Step-by-Step Waste Disposal Protocol

The disposal of (5-methyl-1H-pyrazol-4-yl)methanamine is not a single action but a systematic process. Adherence to this protocol ensures safety and compliance.

Step 1: Waste Segregation

Proper segregation is the most critical step in preventing hazardous reactions within waste containers.

  • Action : Collect waste containing (5-methyl-1H-pyrazol-4-yl)methanamine in a dedicated hazardous waste container.

  • Causality : As an amine, this compound is basic and can react violently with acids. It must be kept separate from acidic waste streams.[13] Furthermore, it should be segregated from oxidizers and other reactive chemical classes to prevent uncontrolled reactions.[13][14]

Step 2: Containerization

The integrity of the waste container is paramount to preventing leaks and spills.

  • Action : Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, glass) that is in good condition with a tightly sealing screw cap.[13][15] Often, the best choice is the original, now-empty product container.[13]

  • Causality : Using incompatible containers can lead to chemical degradation of the container, causing leaks. A sealed cap prevents the release of vapors and protects the waste from environmental contamination.[15][16]

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for safe handling by waste management personnel.

  • Action : Immediately label the waste container with a "Hazardous Waste" tag.[11][15] The label must include:

    • The full, unabbreviated chemical name: "(5-methyl-1H-pyrazol-4-yl)methanamine".

    • The approximate concentration and composition of the waste mixture.

    • The date accumulation started.

    • All relevant hazard pictograms (e.g., Corrosive, Health Hazard, Exclamation Mark).

  • Causality : Inaccurate or incomplete labeling can lead to improper handling, storage, or transport, potentially resulting in dangerous chemical reactions or exposure incidents.

Step 4: Temporary On-Site Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory pending pickup.

  • Action : Store the sealed and labeled waste container in your lab's designated SAA. This area should be under the control of laboratory personnel, away from drains, and in secondary containment (such as a chemical-resistant tray or tub).[16]

  • Causality : Secondary containment ensures that any potential leaks from the primary container are captured, preventing a larger spill and environmental contamination.[16] Storing waste away from sinks or drains is a final barrier against accidental release into the sanitary sewer system.[17]

Step 5: Final Disposal

Final disposal must be handled by trained professionals.

  • Action : Arrange for the collection of the waste container through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][11]

  • Causality : Licensed waste disposal facilities have the permitted technology (e.g., high-temperature incineration) to destroy the chemical in an environmentally sound and legally compliant manner.[4] Never attempt to treat or neutralize this chemical waste in the lab unless you have a specific, validated protocol approved by your EHS office.[11]

Emergency Procedures: Spill and Exposure Management

Small Spill Cleanup
  • Evacuate and Alert : Alert personnel in the immediate area.

  • Control : If safe to do so, prevent the spill from spreading.

  • Absorb : Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4][11]

  • Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate : For amine spills, the area can be decontaminated by wiping with a 5% acetic acid solution, followed by a water rinse.[4] Collect all cleaning materials as hazardous waste.

  • Report : Report the incident to your laboratory supervisor and EHS department.

Personnel Exposure
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15-30 minutes, removing contaminated clothing and shoes.[4] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][9]

Disposal of Empty Containers

Empty containers that held (5-methyl-1H-pyrazol-4-yl)methanamine are still considered hazardous.

  • Action : Triple rinse the empty container with a suitable solvent (e.g., water or ethanol).[13] Collect the first rinse and any subsequent rinses containing visible residue as hazardous waste in your designated container.[16]

  • Causality : Trivial amounts of residual chemical can pose a significant hazard. Collecting the rinsate ensures that this residue is managed as part of the hazardous waste stream.[16] After triple rinsing and air-drying, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of (5-methyl-1H-pyrazol-4-yl)methanamine.

G Disposal Workflow for (5-methyl-1H-pyrazol-4-yl)methanamine cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposition cluster_emergency Contingency start Waste Generation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Amine Waste (Keep from Acids/Oxidizers) fume_hood->segregate container Use Compatible, Sealed Waste Container segregate->container label_waste Label Container: 'Hazardous Waste' + Full Name container->label_waste store Store in Secondary Containment in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Facility contact_ehs->disposal spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Emergency spill_protocol->container Collect Spill Debris

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-methyl-1H-pyrazol-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(5-methyl-1H-pyrazol-4-yl)methanamine
© Copyright 2026 BenchChem. All Rights Reserved.